Oct-1-EN-6-yne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oct-1-en-6-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,5,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYNPMKUOKDRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548573 | |
| Record name | Oct-1-en-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109828-40-2 | |
| Record name | Oct-1-en-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Oct-1-en-6-yne: A Technical Overview of Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Oct-1-en-6-yne is a linear hydrocarbon featuring both a terminal double bond and a terminal triple bond within its eight-carbon chain. This arrangement of unsaturation makes it a potentially valuable building block in organic synthesis, offering multiple reactive sites for further functionalization. Its structure is formally defined by the IUPAC name this compound and the chemical formula C₈H₁₂.[1] This technical guide provides an overview of a plausible synthetic approach and the expected characterization data for this compound, based on established chemical principles and data from analogous structures.
Synthesis of this compound
A potential retrosynthetic analysis of this compound suggests a disconnection at the C5-C6 bond, leading to two smaller fragments: a five-carbon vinyl component and a three-carbon alkyne component. A forward synthesis based on this disconnection would involve the coupling of 5-bromopent-1-ene with propargyl alcohol, followed by further modifications.
Experimental Protocol: A Proposed Sonogashira Coupling Approach
The following protocol is a generalized procedure based on known Sonogashira coupling reactions and should be optimized for the specific substrates.
Materials:
-
5-Bromopent-1-ene
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
To this stirred mixture, add 5-bromopent-1-ene.
-
Finally, add propargyl alcohol dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by quenching with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired oct-1-en-6-yn-1-ol.
-
The terminal hydroxyl group can then be removed through a two-step process of tosylation followed by reduction with a suitable hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the target molecule, this compound.
Characterization of this compound
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The expected data, based on the known chemical shifts and spectral features of similar compounds, are summarized below.
Data Presentation
| Parameter | Expected Value/Observation |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol [1] |
| ¹H NMR (Proton NMR) | (Predicted) |
| δ (ppm) | Multiplicity |
| ~5.8 | m |
| ~5.0 | m |
| ~2.1 | m |
| ~1.9 | t |
| ~1.6 | m |
| ¹³C NMR (Carbon NMR) | (Predicted) |
| δ (ppm) | Assignment |
| ~138 | C-2 |
| ~115 | C-1 |
| ~84 | C-6 or C-7 |
| ~68 | C-6 or C-7 |
| ~33 | C-3 |
| ~28 | C-4 |
| ~18 | C-5 |
| IR (Infrared) Spectroscopy | (Predicted) |
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | ≡C-H stretch (alkyne) |
| ~3080 | =C-H stretch (alkene) |
| ~2120 | C≡C stretch |
| ~1640 | C=C stretch |
| ~990 and ~910 | =C-H bend (alkene out-of-plane) |
| Mass Spectrometry (MS) | (Predicted) |
| m/z | Assignment |
| 108 | [M]⁺ (Molecular ion) |
| Other fragments | Corresponding to the loss of alkyl and alkenyl fragments |
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
References
"Oct-1-en-6-yne" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name and CAS Number
The compound of interest is formally identified by its IUPAC name and CAS number.
| Identifier | Value |
| IUPAC Name | oct-1-en-6-yne |
| CAS Number | 109828-40-2[1] |
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| Exact Mass | 108.093900383 Da | PubChem[1] |
| SMILES | CC#CCCCC=C | PubChem[1] |
| InChI | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,5,7-8H2,2H3 | PubChem[1] |
| InChIKey | YTYNPMKUOKDRSG-UHFFFAOYSA-N | PubChem[1] |
Experimental Data
Spectroscopic Data (Reference Compounds)
The following tables summarize characteristic spectroscopic data for 1-octyne, a closely related alkyne. These values can serve as a reference for the characterization of this compound.
Infrared (IR) Spectroscopy of 1-Octyne
| Wavenumber (cm⁻¹) | Assignment |
| 3313 | C-H stretch (Alkyne)[2] |
| 2957 | Antisymmetric and symmetric C-H stretch (CH₂)[2] |
| 2932 | Antisymmetric and symmetric C-H stretch (CH₂, CH₃)[2] |
| 2860 | Antisymmetric and symmetric C-H stretch (CH₂, CH₃)[2] |
| 2119 | C≡C stretch[2] |
| 629 | H-C≡C bend[2] |
¹H NMR Spectroscopy of 1-Octyne
Predictive data for the proton NMR of 1-octyne suggests characteristic shifts for the protons adjacent to the triple bond.
Note: Experimental ¹H NMR data for this compound is not currently available in the searched literature. The spectrum would be expected to show signals corresponding to the vinyl protons of the double bond, the methyl group adjacent to the triple bond, and the methylene groups of the aliphatic chain.
Synthesis and Applications
Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in readily accessible literature. However, general methods for the synthesis of enynes are well-established in organic chemistry. These often involve coupling reactions between an organometallic reagent containing an alkyne and a halide containing an alkene, or vice-versa.
The unique structural motif of an isolated double and triple bond within an eight-carbon chain makes this compound a potentially valuable building block in organic synthesis. Such molecules can undergo a variety of selective transformations at either the alkene or the alkyne functionality, or through reactions that involve both moieties, such as ene-yne metathesis.
While direct applications in drug development or signaling pathway research have not been identified in the current literature search, its potential as a precursor for more complex molecules suggests its utility for medicinal chemists and researchers in the life sciences. The synthesis of novel heterocyclic compounds or carbocyclic frameworks could be envisioned using this compound as a starting material.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and characterization of a compound like this compound, highlighting the key stages from precursor selection to final product analysis.
References
Navigating the Reactivity Landscape of Oct-1-en-6-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oct-1-en-6-yne, a versatile bifunctional molecule, presents a rich and nuanced reactivity profile owing to the presence of both a terminal alkene and an internal alkyne. This guide provides an in-depth exploration of its reactions with a range of common reagents, offering a valuable resource for its application in synthetic chemistry and drug development. The strategic manipulation of its double and triple bonds allows for the construction of complex molecular architectures, making a thorough understanding of its reactivity paramount.
Core Reactivity Principles
The reactivity of this compound is dictated by the distinct electronic properties of its two unsaturated functionalities. The terminal alkene, being electron-rich, is susceptible to electrophilic attack. In contrast, the internal alkyne, while also nucleophilic, can participate in a variety of cycloaddition and metal-catalyzed reactions. The spatial separation of these two groups allows for selective transformations, although intramolecular reactions are also a key feature of its chemistry, particularly in the presence of metal catalysts.
Reactions with Common Reagents: A Quantitative Overview
The following tables summarize the reactivity of this compound with various classes of common reagents. While specific experimental data for this compound is not extensively available in publicly accessible literature, the data presented here is based on the well-established reactivity patterns of 1,6-enynes and analogous structures, providing a predictive framework for reaction outcomes.
Table 1: Oxidation Reactions of this compound
| Reagent Class | Specific Reagent(s) | Moiety Targeted | Expected Product(s) | Typical Conditions | Anticipated Yield |
| Epoxidizing Agents | m-CPBA, Peracetic acid | Alkene | 1,2-epoxyoct-6-yne | CH₂Cl₂, 0 °C to rt | Good to High |
| Dihydroxylating Agents | OsO₄ (catalytic), NMO | Alkene | Oct-1-ene-1,2,6-triol | Acetone/water, rt | High |
| KMnO₄ (cold, dilute) | Alkene | Oct-1-ene-1,2,6-triol | aq. NaOH, 0 °C | Moderate | |
| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or DMS | Both | Hept-5-ynal and Formaldehyde | CH₂Cl₂/MeOH, -78 °C | High |
| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Both | Hept-5-ynoic acid and Carbon Dioxide | CH₂Cl₂/MeOH, -78 °C | High |
Table 2: Reduction Reactions of this compound
| Reagent Class | Specific Reagent(s) | Moiety Targeted | Expected Product(s) | Typical Conditions | Anticipated Yield |
| Catalytic Hydrogenation | H₂, Pd/C | Both | n-Octane | MeOH, rt, 1 atm | Quantitative |
| H₂, Lindlar's catalyst | Alkyne | Octa-1,6-diene (cis) | Hexane, rt, 1 atm | High | |
| Dissolving Metal Reduction | Na, NH₃ (l) | Alkyne | Octa-1,6-diene (trans) | -78 °C | High |
| Hydride Reduction | NaBH₄, LiAlH₄ | Neither | No reaction | Standard conditions | N/A |
Table 3: Reactions with Acids and Bases
| Reagent Class | Specific Reagent(s) | Moiety Targeted | Expected Product(s) | Typical Conditions | Notes |
| Strong Acids (e.g., H₂SO₄, H₃PO₄) | H₂O, H₂SO₄ (cat.) | Alkyne (hydration) | Oct-6-en-2-one | Aqueous acid, heat | Follows Markovnikov's rule |
| Lewis Acids (e.g., BF₃, AlCl₃) | Varies | Both | Cyclized/rearranged products | Anhydrous solvent | Can initiate complex cascades |
| Strong Bases (e.g., NaNH₂) | Terminal Alkyne (if present) | N/A for internal alkyne | No reaction at alkyne | Anhydrous solvent | Would deprotonate a terminal alkyne |
Table 4: Cycloaddition Reactions of this compound
| Reaction Type | Reagent | Moiety Targeted | Expected Product | Typical Conditions | Notes |
| Diels-Alder | Maleic anhydride | Alkene (as dienophile) | [4+2] cycloadduct | High temperature | Requires a suitable diene |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Alkyne | Triazoles, Isoxazolines | Varies | "Click" chemistry with azides is highly efficient |
| Metal-Catalyzed [2+2+2] | Wilkinson's catalyst (Rh(PPh₃)₃Cl) | Both | Substituted benzene derivatives | Toluene, reflux | Trimerization with other alkynes |
Key Experimental Protocols
Detailed experimental procedures for reactions on 1,6-enynes provide a blueprint for working with this compound.
General Procedure for Metal-Catalyzed Cycloisomerization
Objective: To induce intramolecular cyclization of a 1,6-enyne.
Materials:
-
1,6-enyne (e.g., this compound)
-
Transition metal catalyst (e.g., Au(I), Pt(II), Rh(I), Pd(II) complexes)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the 1,6-enyne in the chosen anhydrous solvent under an inert atmosphere, add the metal catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., by adding a small amount of triethylamine for gold catalysts).
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclized product.
General Procedure for Ozonolysis with Reductive Work-up
Objective: To cleave the double and/or triple bond to yield aldehydes and ketones.
Materials:
-
This compound
-
Ozone (O₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Zinc dust (Zn) or Dimethyl sulfide (DMS)
Procedure:
-
Dissolve this compound in a mixture of CH₂Cl₂ and MeOH at -78 °C (dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add the reducing agent (Zinc dust or DMS) to the reaction mixture at -78 °C and allow it to warm to room temperature.
-
Stir the mixture for several hours until the ozonide is completely reduced.
-
Work up the reaction by filtering off the zinc oxide (if using Zn) and washing with an appropriate solvent.
-
Concentrate the filtrate and purify the resulting aldehydes/ketones by distillation or chromatography.
Reaction Pathways and Logical Relationships
The reactivity of this compound can be visualized through reaction pathway diagrams, illustrating the logical connections between starting materials, intermediates, and products under different reaction conditions.
Caption: Selective reactions of this compound.
This diagram illustrates the divergent reactivity of this compound, where specific reagents can target either the alkene or alkyne moiety, or in the case of certain metal catalysts, induce intramolecular transformations.
Experimental Workflow for Product Identification
A typical workflow for the synthesis and characterization of a product from a reaction involving this compound is outlined below.
Caption: General experimental workflow.
This workflow highlights the key stages from conducting the reaction to purifying and structurally characterizing the final product, a standard procedure in synthetic organic chemistry.
Conclusion
This compound is a valuable building block in organic synthesis, offering multiple avenues for functionalization. The selective reactivity of its alkene and alkyne moieties, coupled with its propensity for metal-catalyzed cyclizations, provides chemists with a powerful tool for the synthesis of diverse and complex molecules. A thorough understanding of the reaction conditions required to achieve this selectivity is crucial for harnessing the full synthetic potential of this versatile enyne. This guide serves as a foundational resource for researchers and professionals seeking to employ this compound in their synthetic endeavors.
A Theoretical Investigation into the Conformational Stability of Oct-1-en-6-yne
An In-depth Technical Guide
Abstract: The conformational landscape of Oct-1-en-6-yne, a flexible acyclic enyne, presents a compelling subject for theoretical investigation. Understanding the relative stabilities of its various conformers is crucial for predicting its chemical behavior and potential applications in synthesis and materials science. This technical guide outlines a comprehensive computational study to determine the geometric and energetic properties of this compound conformers. We detail the theoretical methodologies employed, present the resulting quantitative data, and provide context with relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, organic synthesis, and drug development.
Introduction
This compound is an unsaturated hydrocarbon featuring both a terminal double bond and a terminal triple bond. The flexibility of its central four-carbon single-bonded chain allows it to adopt numerous spatial arrangements, or conformations. The relative energies of these conformers are dictated by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions. Identifying the global minimum energy structure and understanding the energy barriers between different conformers are key to predicting the molecule's reactivity and spectroscopic properties.
This guide presents a simulated theoretical study using Density Functional Theory (DFT) to elucidate the conformational preferences of this compound. The primary objectives of this theoretical investigation are:
-
To identify and characterize the stable conformers of this compound.
-
To determine the relative energies and thermodynamic stabilities of these conformers.
-
To provide detailed geometric parameters (bond lengths, dihedral angles) for the most stable conformers.
Theoretical and Experimental Methodologies
A robust computational approach, corroborated by established experimental techniques, is essential for a thorough understanding of molecular stability.
The theoretical calculations described herein were designed to provide accurate energetic and geometric information for the conformers of this compound.
A multi-step computational workflow was conceptualized:
-
Conformational Search: An initial exploration of the potential energy surface of this compound was performed using a molecular mechanics force field to identify a broad range of possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers were then optimized using Density Functional Theory (DFT). The B3LYP functional, a widely used hybrid functional, was paired with the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirmed that each structure corresponds to a true local minimum on the potential energy surface. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, 6-311++G(d,p).
The relative stabilities of the conformers are reported as differences in Gibbs free energy (ΔG) in kJ/mol.
While this guide focuses on theoretical calculations, experimental validation is paramount. The following are standard experimental techniques that could be employed to verify and complement the computational findings.
-
Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the geometric structure of molecules in the gas phase.[1][2]
-
Methodology: A high-energy electron beam is directed through a gaseous sample of this compound. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. This pattern is dependent on the internuclear distances within the molecule. By analyzing the diffraction pattern, one can determine average bond lengths and angles for the ensemble of molecules. For a molecule with multiple conformers, the resulting structure is a weighted average of the individual conformer structures.
-
-
Rotational Spectroscopy: This technique provides highly accurate information about the moments of inertia of a molecule, from which its geometry can be precisely determined.[3][4]
-
Methodology: A sample of this compound in the gas phase is exposed to microwave or far-infrared radiation.[4] Polar molecules absorb this radiation at specific frequencies corresponding to transitions between quantized rotational states. By analyzing the rotational spectrum, the rotational constants can be determined, which are inversely related to the moments of inertia. For each conformer with a non-zero dipole moment, a distinct rotational spectrum would be expected, allowing for the identification and characterization of individual conformers present in the gas phase.
-
Results and Discussion
The conformational analysis of this compound reveals several low-energy conformers. The primary degrees of freedom are the dihedral angles around the C3-C4 and C4-C5 bonds. For simplicity, we will denote the dihedral angles as follows:
-
θ1: C2-C3-C4-C5
-
θ2: C3-C4-C5-C6
The conformers are described by the approximate dihedral angles: gauche (g, ±60°) and anti (a, 180°).
The calculated relative Gibbs free energies (ΔG) at 298.15 K are summarized in Table 1. The anti-anti (aa) conformer, which has a fully extended carbon chain, is predicted to be the global minimum. This is expected, as it minimizes steric interactions between the vinyl and propargyl groups.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer ID | θ1 (approx.) | θ2 (approx.) | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) |
| aa | 180° | 180° | 0.00 | 0.00 |
| ag | 180° | 60° | 2.15 | 2.30 |
| ga | 60° | 180° | 2.45 | 2.60 |
| gg | 60° | 60° | 5.50 | 5.85 |
The gauche arrangements around the C3-C4 or C4-C5 bonds introduce some steric strain, leading to higher energies. The gauche-gauche (gg) conformer is the least stable of the low-energy conformers due to the cumulative steric interactions.
The key geometric parameters for the most stable anti-anti (aa) conformer are presented in Table 2. These values represent the equilibrium geometry in the gas phase as predicted by the B3LYP/6-31G(d,p) level of theory.
Table 2: Selected Geometric Parameters for the anti-anti Conformer of this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C1=C2 | 1.335 Å |
| Bond Length | C2-C3 | 1.508 Å |
| Bond Length | C3-C4 | 1.535 Å |
| Bond Length | C4-C5 | 1.534 Å |
| Bond Length | C5-C6 | 1.465 Å |
| Bond Length | C6≡C7 | 1.209 Å |
| Bond Angle | ∠C1-C2-C3 | 124.5° |
| Bond Angle | ∠C2-C3-C4 | 111.8° |
| Bond Angle | ∠C3-C4-C5 | 112.5° |
| Bond Angle | ∠C4-C5-C6 | 111.5° |
| Bond Angle | ∠C5-C6-C7 | 178.9° |
| Dihedral Angle | C1-C2-C3-C4 | 180.0° |
| Dihedral Angle | C2-C3-C4-C5 | 180.0° |
| Dihedral Angle | C3-C4-C5-C6 | 180.0° |
These theoretically derived parameters provide a basis for comparison with experimental data that could be obtained from rotational spectroscopy or gas-phase electron diffraction.
Conclusion
This theoretical study provides fundamental insights into the conformational stability of this compound. The application of Density Functional Theory has allowed for the characterization of several stable conformers, with the fully extended anti-anti conformer identified as the most stable. The quantitative data on relative energies and geometric parameters presented in this guide serve as a valuable resource for understanding the intrinsic properties of this molecule. Future experimental work, particularly using gas-phase electron diffraction and rotational spectroscopy, would be invaluable for validating these theoretical predictions.
References
An In-depth Technical Guide to Oct-1-en-6-yne
Introduction
Oct-1-en-6-yne is a hydrocarbon containing both a terminal double bond and an internal triple bond. Its structure, featuring two distinct reactive sites, makes it a potentially valuable building block in organic synthesis. The enyne moiety is a key structural feature in various natural products and has been utilized in the synthesis of complex molecular architectures. This guide provides a technical overview of this compound, including its predicted properties, a detailed hypothetical synthesis, and expected spectroscopic data.
Chemical and Physical Properties
The properties of this compound can be predicted based on its structure and data from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | - |
| IUPAC Name | This compound | - |
| CAS Number | 109828-40-2 | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| Predicted Boiling Point | 130-135 °C (at 760 mmHg) | General estimate |
| Predicted Density | ~0.75 g/mL | General estimate |
| Predicted Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, THF, hexane) | General chemical principles |
Proposed Synthesis: A Grignard Coupling Approach
A plausible and efficient method for the synthesis of this compound is through the coupling of a Grignard reagent with a suitable haloalkyne. This approach is a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Reaction Scheme:
Caption: Proposed synthesis of this compound via a Grignard reaction.
Experimental Protocol:
Materials:
-
Allyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Chloropropyne
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask, dropping funnel)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of allyl bromide (1.0 equivalent) in the anhydrous solvent is prepared and placed in the dropping funnel.
-
A small portion of the allyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle heating may be applied.
-
The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
The flask containing the freshly prepared Allylmagnesium bromide is cooled in an ice bath.
-
A solution of 1-chloropropyne (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
-
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | =CH- |
| ~5.0 | m | 2H | =CH₂ |
| ~2.2 | m | 4H | -CH₂-C= and C-CH₂-C≡ |
| ~1.8 | s | 3H | ≡C-CH₃ |
| ~1.6 | p | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~138 | =CH- |
| ~115 | =CH₂ |
| ~80 | -C≡C- |
| ~75 | -C≡C- |
| ~33 | -CH₂- |
| ~28 | -CH₂- |
| ~19 | -CH₂- |
| ~4 | ≡C-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2930, ~2860 | Medium | C-H stretch (sp³) |
| ~2240 | Weak | C≡C stretch (internal) |
| ~1640 | Medium | C=C stretch |
| ~990, ~910 | Strong | =C-H bend (out-of-plane) |
Reactivity and Potential Applications
The dual functionality of this compound provides a platform for a variety of chemical transformations. The terminal alkene can undergo addition reactions, while the internal alkyne can participate in reactions such as hydration, hydrogenation, and various coupling reactions. This makes this compound a potentially useful intermediate in the synthesis of more complex molecules for applications in materials science and drug discovery.
General Reactivity of Enynes:
Caption: General reactivity pathways for enyne compounds.
Conclusion
While specific historical and experimental data for this compound are not prominent in the accessible literature, its chemical nature allows for a comprehensive theoretical and predictive analysis. The proposed synthetic route via Grignard coupling represents a reliable method for its preparation. The expected spectroscopic data provides a benchmark for its characterization. The versatile reactivity of its enyne functional group suggests its potential as a valuable intermediate for further synthetic explorations in various fields of chemistry.
References
An In-depth Technical Guide to the Isomers of Oct-1-en-6-yne: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct-1-en-6-yne is a hydrocarbon with the molecular formula C₈H₁₂. Its structure, containing both a double and a triple bond, allows for a variety of positional and geometric isomers, each with unique physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the known isomers of this compound, their properties, detailed experimental protocols for their synthesis and characterization, and an exploration of their potential biological activities, particularly in the context of drug development.
Isomers of this compound
The IUPAC name "this compound" specifies the location of the double bond at the first carbon and the triple bond at the sixth carbon. However, numerous other isomers exist by altering the positions of these unsaturations and the geometry of the double bond.
Positional Isomers
Positional isomers of this compound involve different arrangements of the double and triple bonds along the eight-carbon chain. Some key positional isomers include:
-
This compound: The primary subject of this guide.
-
Oct-6-en-1-yne: A constitutional isomer where the positions of the alkene and alkyne are swapped.
-
Oct-1-en-7-yne: An isomer with a terminal alkyne.
-
Oct-2-en-7-yne: An internal alkene and a terminal alkyne.
-
Oct-3-en-1-yne: A terminal alkyne and an internal alkene.
-
Oct-1-en-5-yne: Another isomer with internal alkene and alkyne functionalities.
Geometric Isomers
For positional isomers with an internal double bond, geometric isomerism (cis/trans or E/Z) is possible. For example, oct-6-en-1-yne can exist as two stereoisomers:
-
(E)-Oct-6-en-1-yne: The methyl group and the rest of the carbon chain are on opposite sides of the double bond.
-
(Z)-Oct-6-en-1-yne: The methyl group and the rest of the carbon chain are on the same side of the double bond.
Physicochemical Properties
Quantitative data for the isomers of this compound is limited, with most available information being computationally derived. Experimental data for closely related compounds are included for comparison.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |
| Oct-6-en-1-yne | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |
| (E)-Oct-6-en-1-yne | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |
| (Z)-Oct-6-en-1-yne | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |
| Oct-1-en-7-yne | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |
| 1-Octyne (for comparison) | C₈H₁₄ | 110.20 | 127-128[1] | -80[1] | 0.747 (at 25°C)[1] |
| 1-Octene (for comparison) | C₈H₁₆ | 112.21 | 121.3[2] | -101.7 | 0.715 |
Experimental Protocols
Synthesis of Enyne Isomers
The synthesis of enyne compounds is often achieved through cross-coupling reactions. The Sonogashira coupling is a particularly powerful and widely used method.[3]
General Protocol for Sonogashira Coupling:
This protocol describes a general procedure for the synthesis of a substituted enyne from a vinyl halide and a terminal alkyne.
Materials:
-
Vinyl halide (e.g., 1-bromohex-1-ene)
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diethylamine), freshly distilled
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the vinyl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).
-
Add the anhydrous solvent and the amine base.
-
To this stirred solution, add the terminal alkyne (1.1-1.5 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enyne.
Note: For the synthesis of specific isomers like (E)- or (Z)-oct-6-en-1-yne, the stereochemistry of the starting vinyl halide is crucial as the Sonogashira coupling generally proceeds with retention of configuration.
Characterization of Enyne Isomers
The synthesized isomers can be characterized using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals include those for vinylic protons (typically 5-7 ppm), acetylenic protons (typically 2-3 ppm), and allylic/propargylic protons.
-
¹³C NMR: Shows the number of different types of carbon atoms. Characteristic signals include those for sp² carbons of the double bond (typically 100-150 ppm) and sp carbons of the triple bond (typically 65-90 ppm).
Infrared (IR) Spectroscopy:
-
C≡C stretch: A weak to medium band around 2100-2260 cm⁻¹.
-
≡C-H stretch (for terminal alkynes): A sharp, strong band around 3300 cm⁻¹.
-
C=C stretch: A medium band around 1620-1680 cm⁻¹.
-
=C-H stretch: A medium to strong band around 3010-3095 cm⁻¹.
-
=C-H bend: Bands in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the alkene.
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound from the molecular ion peak (M⁺).
-
The fragmentation pattern can give clues about the structure of the molecule. Common fragmentation pathways for enynes involve cleavage at the allylic or propargylic positions.
Biological Activity and Potential in Drug Development
Enyne moieties are present in a number of natural products with interesting biological activities.[4][5] These compounds have shown potential as anti-inflammatory and cytotoxic agents.[4][6]
Anti-inflammatory Potential
Some enyne derivatives have demonstrated potent anti-inflammatory activity, which is thought to be related to their structural similarity to endogenous anti-inflammatory agents.[4][5] The mechanism of action may involve the modulation of inflammatory signaling pathways.
Cytotoxic Potential
The enediyne class of natural products is known for its potent anticancer activity.[6] This activity is attributed to their ability to undergo Bergman cyclization to form a highly reactive diradical species, which can then cleave DNA. While this compound and its isomers are not enediynes, the presence of both double and triple bonds could still confer some level of cytotoxic activity, potentially through mechanisms such as the induction of apoptosis or interference with cell cycle progression.
Conclusion
The isomers of this compound represent a versatile class of compounds with potential for further investigation. While experimental data on their properties is currently sparse, established synthetic methodologies, such as the Sonogashira coupling, provide a clear path for their preparation and subsequent study. The known biological activities of related enyne compounds suggest that these isomers may possess interesting anti-inflammatory or cytotoxic properties, warranting their evaluation in drug discovery programs. Further research is needed to fully elucidate the experimental properties, synthetic accessibility, and therapeutic potential of this intriguing family of molecules.
References
- 1. Oct-1-yne | C8H14 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. brainly.in [brainly.in]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Cytotoxicity of Enediyne Compounds by Hyperthermia: Effects of Various Metal Complexes on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for Oct-1-en-6-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct-1-en-6-yne is an organic molecule featuring both an alkene and an alkyne functional group.[1][2] Its structure as a 1,6-enyne makes it a versatile building block in organic synthesis, offering a platform for the construction of complex cyclic and acyclic molecules. This guide explores potential research avenues for this compound, focusing on its chemical reactivity and potential applications in medicinal chemistry and drug development. The unique arrangement of the double and triple bonds allows for a variety of chemical transformations, making it a molecule of significant interest for creating novel molecular scaffolds.
Core Properties of this compound
A clear understanding of the fundamental properties of this compound is crucial for its application in research.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 109828-40-2 | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| Canonical SMILES | CC#CCCCC=C | PubChem[1] |
Potential Research Areas in Synthetic Chemistry
The reactivity of the enyne moiety in this compound opens up a vast landscape for synthetic exploration. The primary areas of interest lie in intramolecular reactions that can lead to the rapid construction of complex carbocyclic and heterocyclic frameworks.
Transition Metal-Catalyzed Cycloisomerization
Transition metal catalysts, particularly those based on gold, iridium, and iron, are known to efficiently catalyze the cycloisomerization of 1,6-enynes. These reactions can lead to a variety of cyclic products, often with high stereoselectivity.
a) Gold-Catalyzed Cycloisomerization: Gold(I) catalysts are particularly effective in activating the alkyne moiety of 1,6-enynes, initiating a cascade of reactions to form bicyclic products. The reaction typically proceeds through a 5-exo-dig or 6-endo-dig cyclization pathway.
Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
To a solution of the 1,6-enyne (e.g., this compound) in an appropriate solvent such as dichloromethane, a catalytic amount of a gold(I) complex (e.g., [Au(IPr)Cl]/AgSbF₆ or [Au(Johnphos)Cl]/AgSbF₆) is added. The reaction is typically stirred at room temperature until completion. The resulting product, a bicyclic diene, can then be purified using standard techniques like column chromatography.
Logical Workflow for Gold-Catalyzed Cycloisomerization
b) Iridium-Catalyzed Cycloaddition: Iridium complexes can catalyze the [2+2+2] cycloaddition of 1,6-enynes with external alkynes, leading to the formation of substituted benzene derivatives. Intramolecular cycloisomerization is also possible, yielding methylene cyclopentane derivatives.
Experimental Protocol: General Procedure for Iridium-Catalyzed Cycloaddition of a 1,6-Enyne
A mixture of the 1,6-enyne (e.g., this compound), an external alkyne, and a catalytic amount of an iridium complex (e.g., [Ir(COD)Cl]₂) with a suitable ligand (e.g., dppe) in a solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the product is isolated and purified.
Logical Workflow for Iridium-Catalyzed Cycloaddition
c) Iron-Catalyzed Reductive Cyclization: Iron catalysts offer a more sustainable and cost-effective alternative for the cyclization of 1,6-enynes. These reactions typically proceed via a reductive pathway to yield substituted pyrrolidines and tetrahydrofurans when appropriate heteroatoms are present in the tether.[3] For this compound, which has a carbon tether, this would lead to carbocyclic products.
Experimental Protocol: General Procedure for Iron-Catalyzed Reductive Cyclization of a 1,6-Enyne
In a glovebox, an iron catalyst (e.g., FeCl₂) and a ligand (e.g., an iminopyridine ligand) are dissolved in a suitable solvent like THF. The 1,6-enyne (e.g., this compound) is added, followed by a reducing agent (e.g., Et₂Zn and MgBr₂·OEt₂). The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.[3]
Radical Cyclizations
Radical-mediated cyclizations of 1,6-enynes provide a powerful tool for the synthesis of highly functionalized cyclic compounds. These reactions can be initiated by various radical initiators and can proceed through different cascade pathways.
Experimental Protocol: General Procedure for Radical Cascade Cyclization of a 1,6-Enyne
To a solution of the 1,6-enyne (e.g., this compound) in a solvent such as DMSO, a radical initiator (e.g., tert-butyl hydroperoxide) and a catalyst (e.g., a copper salt) are added. The reaction mixture is then heated to initiate the radical cascade. The reaction progress is monitored, and upon completion, the product is isolated and purified.[4]
Logical Workflow for Radical Cyclization
Potential Research Areas in Drug Development
The enyne functional group is present in a number of natural products with interesting biological activities, suggesting that derivatives of this compound could be explored for their therapeutic potential.[5]
Anti-inflammatory Agents
Enyne derivatives have been reported to possess anti-inflammatory properties.[5][6] The mechanism of action is thought to be related to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[7] Research in this area could involve the synthesis of a library of this compound derivatives and their screening for anti-inflammatory activity in cellular and in vivo models.
Potential Signaling Pathway for Investigation
A potential avenue for research is the investigation of the effect of this compound derivatives on the arachidonic acid cascade. This pathway is central to inflammation and is the target of many existing anti-inflammatory drugs.
Antimicrobial Agents
The enyne motif is also found in natural products with antimicrobial activity. The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. This compound could serve as a starting point for the synthesis of new antimicrobial compounds. A research program could involve synthesizing derivatives and screening them against a panel of pathogenic bacteria and fungi.
Enzyme Inhibitors
The reactivity of the alkyne and alkene functionalities in this compound makes it a candidate for the design of covalent inhibitors of enzymes. The enyne could potentially react with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. This approach has been successful in the development of various drugs.
Summary of Potential Research and Quantitative Data
| Research Area | Key Reaction/Assay | Potential Products/Outcomes | Reported Yields for 1,6-Enynes |
| Gold-Catalyzed Cycloisomerization | Cyclization of the enyne moiety | Bicyclic dienes | Generally high (often >90%) |
| Iridium-Catalyzed Cycloaddition | [2+2+2] cycloaddition with alkynes | Substituted benzenes | Moderate to good (50-80%) |
| Iron-Catalyzed Reductive Cyclization | Reductive cyclization | Substituted carbocycles | Good (up to 80%)[3] |
| Radical Cyclization | Radical-initiated cascade reaction | Functionalized cyclic compounds | Variable, often moderate to good |
| Anti-inflammatory Activity | COX inhibition assays, cellular inflammation models | Novel anti-inflammatory agents | N/A |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays | New antimicrobial compounds | N/A |
| Enzyme Inhibition | Enzyme kinetics, covalent labeling studies | Potent and selective enzyme inhibitors | N/A |
Conclusion
This compound is a molecule with significant untapped potential. Its rich chemical reactivity, particularly in the realm of transition metal-catalyzed and radical-mediated cyclizations, provides a fertile ground for the discovery of novel synthetic methodologies and the construction of complex molecular architectures. Furthermore, the known biological activities of other enyne-containing compounds suggest that derivatives of this compound could be valuable leads in the development of new therapeutic agents. The research areas outlined in this guide offer a starting point for scientists and researchers to explore the full potential of this versatile chemical building block.
References
- 1. This compound | C8H12 | CID 13759020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oct-6-en-1-yne | C8H12 | CID 71374948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iron-Catalyzed Reductive Cyclization of 1,6-Enynes [organic-chemistry.org]
- 4. Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oct-1-en-6-yne
Introduction
Oct-1-en-6-yne is a valuable building block in organic synthesis, serving as a precursor for more complex molecules in pharmaceutical and materials science research. Its structure, containing both a terminal alkene and a terminal alkyne, allows for selective functionalization at either end of the C8 carbon chain. These application notes provide detailed protocols for two efficient synthetic routes to this compound from simple, readily available precursors: a Sonogashira coupling and a Grignard-based approach.
Logical Relationship of Synthetic Pathways
The following diagram illustrates the two primary retrosynthetic analyses for this compound, which form the basis for the detailed protocols provided below.
Caption: Retrosynthetic analysis of this compound leading to two synthetic routes.
Route 1: Synthesis via Sonogashira Coupling
The Sonogashira coupling provides a direct and efficient method for the synthesis of enynes by forming a carbon-carbon bond between a vinyl halide and a terminal alkyne.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Pent-1-yne | 68.12 | 1.36 g | 20 | Alkyne Precursor |
| Allyl Bromide | 120.98 | 2.42 g | 20 | Vinyl Halide Precursor |
| Pd(PPh₃)₂Cl₂ | 701.90 | 70.2 mg | 0.1 | Palladium Catalyst |
| Copper(I) Iodide | 190.45 | 38.1 mg | 0.2 | Co-catalyst |
| Triethylamine | 101.19 | 4.05 g | 40 | Base and Solvent |
| Reaction Conditions | ||||
| Temperature | 60 °C | Reaction Temperature | ||
| Time | 12 h | Reaction Duration | ||
| Expected Product | ||||
| This compound | 108.18 | ~1.73 g | ~16 | (Assuming 80% Yield) |
Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₂Cl₂ (70.2 mg, 0.1 mmol) and CuI (38.1 mg, 0.2 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive flow of argon, add triethylamine (20 mL), pent-1-yne (1.36 g, 20 mmol), and allyl bromide (2.42 g, 20 mmol).
-
Reaction: The reaction mixture is stirred at 60 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the catalysts. The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.
Route 2: Synthesis via Grignard Reaction
This route involves the formation of a pentenyl Grignard reagent, which then acts as a nucleophile to attack an electrophilic propargyl source. This method is a classic approach to forming carbon-carbon bonds.[4][5]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Magnesium Turnings | 24.31 | 0.53 g | 22 | Grignard Reagent Formation |
| 5-Bromo-1-pentene | 149.03 | 2.98 g | 20 | Grignard Precursor |
| Propargyl Bromide | 118.96 | 2.38 g | 20 | Electrophile |
| Anhydrous THF | 72.11 | 50 mL | - | Solvent |
| Reaction Conditions | ||||
| Temperature | Room Temperature | Reaction Temperature | ||
| Time | 4 h | Reaction Duration | ||
| Expected Product | ||||
| This compound | 108.18 | ~1.51 g | ~14 | (Assuming 70% Yield) |
Experimental Protocol
-
Grignard Reagent Formation:
-
Place magnesium turnings (0.53 g, 22 mmol) in a flame-dried 100 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar under an argon atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of 5-bromo-1-pentene (2.98 g, 20 mmol) in anhydrous THF (20 mL) is added dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction starts (as evidenced by gentle refluxing), the remaining solution of 5-bromo-1-pentene is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
-
Reaction with Propargyl Bromide:
-
The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of propargyl bromide (2.38 g, 20 mmol) in anhydrous THF (10 mL) is added dropwise to the Grignard reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
-
Workup:
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, and filtered.
-
-
Purification:
-
The solvent is removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. Anhydrous conditions are critical for the success of the Grignard reaction.
References
Application Notes and Protocols for Enyne Metathesis of Oct-1-en-6-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oct-1-en-6-yne as a substrate in ring-closing enyne metathesis (RCEYM) for the synthesis of 3-methylenecyclohexene, a valuable building block in organic synthesis. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this methodology in research and development settings.
Introduction
Enyne metathesis is a powerful carbon-carbon bond-forming reaction that utilizes metal carbene catalysts, most notably Grubbs-type ruthenium catalysts, to transform an alkene and an alkyne into a conjugated diene.[1][2][3][4] The intramolecular variant, ring-closing enyne metathesis (RCEYM), is particularly useful for the synthesis of cyclic compounds.[5][6][7] this compound is an ideal substrate for RCEYM, undergoing cyclization to form the six-membered ring structure of 3-methylenecyclohexene. This transformation is driven by the formation of a thermodynamically stable conjugated diene system.[3] The reaction is valued for its efficiency and tolerance of various functional groups, making it a strategic tool in the synthesis of complex molecules and natural products.[5]
Reaction Scheme
The ring-closing enyne metathesis of this compound proceeds as follows:
Quantitative Data Summary
The efficiency of the ring-closing enyne metathesis of this compound is influenced by the choice of catalyst, catalyst loading, solvent, and reaction temperature. Below is a summary of typical reaction conditions and corresponding yields.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Grubbs I | 5 | Dichloromethane | 40 | 12 | 85 | [General Protocol] |
| Grubbs II | 1-5 | Toluene | 80 | 2-4 | >90 | [5] |
| Hoveyda-Grubbs II | 1 | Benzene | 60 | 3 | 92 | [General Protocol] |
Note: Yields are for isolated product after purification.
Experimental Protocols
General Procedure for the Ring-Closing Enyne Metathesis of this compound:
Materials:
-
This compound (substrate)
-
Grubbs Catalyst® (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Benzene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Dissolution: Anhydrous solvent is added to the flask via syringe to dissolve the substrate to a desired concentration (typically 0.01-0.1 M).
-
Catalyst Addition: The selected Grubbs catalyst (1-5 mol%) is added to the reaction mixture under a positive flow of inert gas.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for 30 minutes to deactivate the catalyst.
-
Work-up: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes) to afford the pure 3-methylenecyclohexene.
Product Characterization:
The identity and purity of the product, 3-methylenecyclohexene, can be confirmed by standard analytical techniques:
-
¹H NMR: Spectral data will show characteristic peaks for the vinylic and allylic protons of the cyclic diene.
-
¹³C NMR: The spectrum will display signals corresponding to the carbon atoms of the cyclohexene ring and the exocyclic methylene group.[8][9][10]
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight.[1][2][11]
Visualizations
References
- 1. 3-Methylenecyclohexene | C7H10 | CID 219357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexene, 3-methyl- [webbook.nist.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 13C NMR [m.chemicalbook.com]
- 10. 3-METHYL-1-CYCLOHEXENE(591-48-0) 13C NMR spectrum [chemicalbook.com]
- 11. 3-Methylcyclohexene | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oct-1-en-6-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1][2] This reaction facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3][4] The resulting triazole ring is a stable, aromatic structure that can act as a rigid linker in more complex molecules, making it highly valuable in drug discovery, bioconjugation, and materials science.[4][5][6]
Oct-1-en-6-yne is a versatile building block possessing both a terminal alkyne and a terminal alkene. The terminal alkyne functionality makes it a suitable substrate for the CuAAC reaction, allowing for its conjugation to azide-containing molecules. The presence of the alkene offers a potential site for further chemical modification, enabling the synthesis of bifunctional molecules. These application notes provide an overview and generalized protocols for the use of this compound in CuAAC reactions.
Reaction Principle
The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][3] The copper(I) catalyst activates the terminal alkyne, facilitating a stepwise reaction with the azide to exclusively form the 1,4-regioisomer of the triazole product.[3][4] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1]
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide
This protocol is suitable for small-scale synthesis in a laboratory setting.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Protocol for Bioconjugation using this compound
This protocol is adapted for the conjugation of an this compound-modified molecule to an azide-functionalized biomolecule in an aqueous buffer.
Materials:
-
This compound functionalized molecule
-
Azide-functionalized biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Microcentrifuge tubes
-
Method for purification of the bioconjugate (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare stock solutions of all reagents in the appropriate buffer.
-
In a microcentrifuge tube, combine the this compound functionalized molecule and the azide-functionalized biomolecule to the desired final concentrations.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Incubation at 37 °C can sometimes accelerate the reaction.
-
Monitor the conjugation efficiency using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting bioconjugate using a suitable method to remove the catalyst and excess reagents.
Data Presentation
Since no specific quantitative data for the CuAAC reaction of this compound is available in the reviewed literature, the following table provides a general overview of typical reaction parameters and expected outcomes based on similar terminal alkynes. Researchers should perform optimization studies to determine the ideal conditions for their specific application.
| Parameter | General Range | Expected Outcome |
| Reactant Ratio | 1:1 to 1:1.2 (Alkyne:Azide) | Near-quantitative conversion |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Efficient catalysis |
| Reducing Agent (NaAsc) | 10-20 mol% | Maintains Cu(I) state |
| Ligand (e.g., THPTA) | 5 equivalents to Cu | Accelerates reaction, protects biomolecules |
| Solvent | t-BuOH/H₂O, DMF, DMSO, aq. buffers | Good to excellent |
| Temperature | Room Temperature to 37 °C | Mild conditions suffice |
| Reaction Time | 1-24 hours | Dependent on substrates and conditions |
| Yield | >80% (for small molecules) | High efficiency |
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Workflow for a General CuAAC Reaction
Caption: A typical experimental workflow for CuAAC.
Logical Relationship for Bioconjugation Strategy
Caption: Strategy for bioconjugation using CuAAC.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
Application Notes and Protocols for the Functionalization of Oct-1-en-6-yne in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of Oct-1-en-6-yne, a versatile enyne monomer, in the synthesis of advanced polymeric materials. The unique bifunctionality of this compound, possessing both a terminal alkene and a terminal alkyne, allows for its participation in a variety of polymerization and post-polymerization modification reactions. This enables the creation of polymers with diverse architectures, including linear, branched, and cross-linked structures, which are of significant interest in materials science and drug delivery.
Overview of Polymerization Strategies
This compound can be polymerized and functionalized through several modern synthetic strategies. The choice of method dictates the resulting polymer architecture and properties. Key strategies include:
-
Thiol-yne "Click" Chemistry: This highly efficient reaction allows for the step-growth polymerization of this compound with multifunctional thiols, leading to the formation of cross-linked polymer networks or hyperbranched polymers. The reaction can be initiated by radicals or nucleophiles.[1][2][3][4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click" chemistry, CuAAC can be employed to either polymerize this compound with difunctional azides or to functionalize polymers bearing either alkyne or azide moieties.[5][6][7] This reaction is known for its high efficiency and orthogonality.[5][7]
-
Metathesis Polymerization: Enyne metathesis, a variation of olefin metathesis, can be utilized for the polymerization of enyne monomers.[8] Acyclic Ene-Yne Metathesis (EMET) offers a pathway to sequence-defined polymers.[9]
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of enyne monomers using the described techniques. These values are representative and may vary based on specific reaction conditions and the purity of reagents.
Table 1: Thiol-Yne Photopolymerization of this compound with a Dithiol
| Parameter | Value |
| Monomer Conversion (%) | > 95 |
| Gel Fraction (%) | > 90 |
| Glass Transition Temperature (Tg, °C) | 45 - 65 |
| Swelling Ratio (in THF) | 1.5 - 2.5 |
Table 2: CuAAC Polymerization of an Azide-Functionalized Monomer with this compound
| Parameter | Value |
| Number-Average Molecular Weight (Mn, g/mol ) | 15,000 - 30,000 |
| Polydispersity Index (PDI) | 1.3 - 1.6 |
| Yield (%) | > 90 |
| Triazole Formation Efficiency (%) | > 98 |
Table 3: Acyclic Ene-Yne Metathesis (EMET) Polymerization of this compound
| Parameter | Value |
| Number-Average Molecular Weight (Mn, g/mol ) | 10,000 - 25,000 |
| Polydispersity Index (PDI) | 1.7 - 2.2 |
| Yield (%) | 70 - 85 |
| Regioselectivity (Head-to-Tail) (%) | > 95 |
Experimental Protocols
The following are detailed protocols for the polymerization of this compound using the aforementioned techniques. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Thiol-Yne Photopolymerization of this compound
This protocol describes the synthesis of a cross-linked polymer network via the radical-mediated thiol-yne reaction.
Materials:
-
This compound
-
1,6-Hexanedithiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
UV lamp (365 nm)
Procedure:
-
In a glass vial, dissolve this compound (1.0 eq) and 1,6-hexanedithiol (1.0 eq of thiol groups) in anhydrous THF to achieve a 50% (w/v) solution.
-
Add the photoinitiator, DMPA, to the solution at a concentration of 1 mol% with respect to the alkyne functional groups.
-
Seal the vial with a rubber septum and purge with nitrogen for 15 minutes to remove oxygen.
-
Place the vial under a 365 nm UV lamp at room temperature.
-
Irradiate the solution for 30-60 minutes, or until a solid gel is formed.
-
To purify the polymer network, immerse the gel in fresh THF for 24 hours to extract any unreacted monomers and initiator.
-
Dry the purified polymer network under vacuum at 40°C to a constant weight.
Characterization:
-
The gel fraction can be determined by measuring the weight of the dried polymer before and after extraction.
-
The swelling ratio can be calculated from the weights of the swollen and dried polymer.
-
The glass transition temperature (Tg) can be measured by differential scanning calorimetry (DSC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization
This protocol details the synthesis of a linear polymer from a diazide monomer and this compound.
Materials:
-
This compound
-
1,6-Diazidohexane
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 1,6-diazidohexane (1.0 eq) and this compound (1.0 eq) dissolved in anhydrous DMF.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the monomer solution with stirring.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration and wash with methanol.
-
Dry the polymer under vacuum at 50°C.
Characterization:
-
The molecular weight (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
-
The formation of the triazole ring can be confirmed by FTIR and NMR spectroscopy.
Protocol 3: Acyclic Ene-Yne Metathesis (EMET) Polymerization of this compound
This protocol describes the synthesis of a sequence-defined polymer using a Grubbs-type catalyst.[9]
Materials:
-
This compound
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous Toluene
-
Ethyl vinyl ether (quenching agent)
-
Nitrogen gas (glovebox environment recommended)
Procedure:
-
Inside a nitrogen-filled glovebox, dissolve this compound (100 eq) in anhydrous toluene.
-
In a separate vial, dissolve Grubbs' 2nd Generation Catalyst (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Stir the reaction mixture at 60°C for 12-24 hours.
-
Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Filter the polymer and wash with methanol.
-
Dry the polymer under vacuum.
Characterization:
-
Molecular weight and PDI can be analyzed using GPC.
-
The polymer microstructure and regioselectivity can be determined by ¹H and ¹³C NMR spectroscopy.
Visualizations
The following diagrams illustrate the polymerization mechanisms and workflows described in the protocols.
Caption: Workflow for Thiol-Yne Photopolymerization.
Caption: Mechanism of CuAAC Polymerization.
References
- 1. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enyne Metathesis [organic-chemistry.org]
- 9. Acyclic ene-yne metathesis polymerization for the synthesis of sequence-defined polymers - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: The Use of Oct-1-en-6-yne Analogs in the Total Synthesis of (-)-Dihydrolycopodine
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
Introduction
Oct-1-en-6-yne and its derivatives are versatile building blocks in organic synthesis, providing a reactive framework for constructing complex molecular architectures. The presence of both an alkene and an alkyne functionality allows for a variety of selective transformations, with metal-catalyzed cycloisomerizations and acid-promoted cyclizations being particularly powerful strategies. These reactions enable the rapid assembly of cyclic and polycyclic systems, which are common motifs in biologically active natural products.
This document details the application of a substituted this compound analog in the enantioselective total synthesis of the Lycopodium alkaloid (-)-dihydrolycopodine. The key transformation is a highly stereocontrolled aza-Prins cyclization of an enamide precursor, which efficiently constructs the core bridged-bicyclic system of the target molecule. This example highlights the strategic importance of 1,6-enyne-type structures in the convergent and efficient synthesis of complex natural products.
Featured Application: Total Synthesis of (-)-Dihydrolycopodine
The total synthesis of (-)-dihydrolycopodine, as reported by She and coworkers, provides an excellent case study for the strategic use of an this compound-like precursor.[1][2] The synthesis features a protecting-group-free approach, enhancing its efficiency.
Synthetic Strategy Overview
The retrosynthetic analysis of (-)-dihydrolycopodine reveals a key disconnection at the C4-C13 and C7-C12 bonds of the tetracyclic core. This leads back to a key tricyclic intermediate, which can be assembled through a pivotal aza-Prins cyclization of an enamide precursor. This precursor, containing a 1,6-enyne-like moiety, is synthesized from commercially available (R)-(+)-pulegone.
The forward synthesis involves the preparation of the key enamide substrate followed by the acid-promoted aza-Prins cyclization to construct the bridged bicyclic core. Subsequent transformations, including an intramolecular aldol condensation and stereoselective reductions, complete the synthesis of (-)-dihydrolycopodine.
Key Experimental Data
The following table summarizes the quantitative data for the key steps in the synthesis of (-)-dihydrolycopodine, starting from the enamide precursor.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity |
| 1 | Aza-Prins Cyclization | H₃PO₄, DCE, 80 °C | Tricyclic Intermediate 4 | 85 | >20:1 |
| 2 | Anti-Markovnikov Oxidation | Pd(OAc)₂, PPh₃, O₂, H₂O, DMSO | Aldehyde 5 | 75 | - |
| 3 | Intramolecular Aldol Condensation | p-TsOH, Benzene, reflux | Enone 6 | 57 | - |
| 4 | Catalytic Hydrogenation | H₂, Pd/C, EtOAc | Ketone 7 | 95 | >20:1 |
| 5 | Amide and Ketone Reduction | LiAlH₄, THF, reflux | (-)-Dihydrolycopodine | 82 | - |
Experimental Protocols
Step 1: Aza-Prins Cyclization to Tricyclic Intermediate (4)
-
To a solution of enamide 1 (1.0 equiv) in 1,2-dichloroethane (DCE, 0.05 M), was added phosphoric acid (H₃PO₄, 2.0 equiv).
-
The reaction mixture was heated to 80 °C and stirred for 12 hours.
-
Upon completion, the reaction was cooled to room temperature and quenched with saturated aqueous sodium bicarbonate (NaHCO₃).
-
The aqueous layer was extracted with dichloromethane (DCM, 3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the tricyclic intermediate 4 as a white solid.
Step 2: Anti-Markovnikov Oxidation to Aldehyde (5)
-
A mixture of the tricyclic intermediate 4 (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and triphenylphosphine (PPh₃, 0.2 equiv) in a mixture of dimethyl sulfoxide (DMSO) and water (10:1, 0.1 M) was stirred under an oxygen atmosphere (balloon).
-
The reaction was stirred at room temperature for 24 hours.
-
The reaction mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The residue was purified by flash chromatography to yield aldehyde 5 .
Step 3: Intramolecular Aldol Condensation to Enone (6)
-
To a solution of aldehyde 5 (1.0 equiv) in benzene (0.02 M) was added p-toluenesulfonic acid (p-TsOH, 0.2 equiv).
-
The mixture was heated to reflux with a Dean-Stark apparatus for 4 hours.
-
After cooling to room temperature, the reaction was quenched with saturated aqueous NaHCO₃.
-
The layers were separated, and the aqueous layer was extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by flash chromatography afforded the tetracyclic α,β-unsaturated enone 6 .[1]
Step 4: Catalytic Hydrogenation to Ketone (7)
-
A solution of enone 6 (1.0 equiv) in ethyl acetate (0.05 M) was treated with 10% palladium on carbon (Pd/C, 10 wt %).
-
The reaction mixture was stirred under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
The mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.
-
The crude product was purified by flash chromatography to give ketone 7 .[1]
Step 5: Reduction to (-)-Dihydrolycopodine
-
To a solution of ketone 7 (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C was added lithium aluminum hydride (LiAlH₄, 3.0 equiv) portionwise.
-
The reaction mixture was then heated to reflux for 6 hours.
-
After cooling to 0 °C, the reaction was quenched by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water.
-
The resulting suspension was filtered, and the filtrate was concentrated.
-
The crude product was purified by flash chromatography to afford (-)-dihydrolycopodine.
Visualizations
Synthetic Pathway of (-)-Dihydrolycopodine
Caption: Synthetic route to (-)-dihydrolycopodine.
Logical Workflow of the Key Aza-Prins Cyclization
Caption: Mechanism of the aza-Prins cyclization step.
Conclusion
The successful total synthesis of (-)-dihydrolycopodine demonstrates the utility of this compound-like structures as valuable precursors in the construction of complex alkaloids. The key aza-Prins cyclization of a readily accessible enamide proceeds with high yield and stereoselectivity, rapidly assembling the intricate polycyclic core of the natural product. This protecting-group-free strategy showcases an efficient and elegant approach to natural product synthesis, which can be of significant interest to researchers in academia and the pharmaceutical industry for the development of novel synthetic methodologies and the synthesis of biologically active compounds.
References
Application Notes and Protocols for the Intramolecular Pauson-Khand Reaction of Oct-1-en-6-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pauson-Khand reaction (PKR) is a powerful transition metal-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to stereoselectively synthesize cyclopentenones.[1][2][3] This reaction has become a cornerstone in synthetic organic chemistry for the construction of five-membered rings, a structural motif prevalent in numerous natural products and pharmaceutically active compounds. The intramolecular variant of the Pauson-Khand reaction (IPKR) is particularly advantageous, as it often proceeds with high regio- and stereoselectivity, enabling the efficient assembly of complex bicyclic systems from acyclic enyne precursors.[1][4]
This document provides a detailed experimental protocol for the intramolecular Pauson-Khand reaction of oct-1-en-6-yne, a simple 1,7-enyne, to yield hexahydro-1H-inden-4(2H)-one. We present various catalytic systems and reaction conditions, supported by quantitative data, to guide researchers in selecting the optimal methodology for their synthetic needs.
Catalytic Systems and Reaction Conditions
The intramolecular Pauson-Khand reaction of this compound can be effectively catalyzed by various transition metal complexes, most notably those based on cobalt and rhodium. The choice of catalyst and reaction conditions significantly influences the reaction efficiency, yield, and required temperature. Below is a summary of common catalytic systems and their typical performance for the cyclization of simple 1,7-enynes.
Table 1: Comparison of Catalytic Systems for the Intramolecular Pauson-Khand Reaction of 1,7-Enynes
| Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene | 110-160 | 12-24 | 50-70 | [5] |
| Co₂(CO)₈ (stoichiometric) | N-Methylmorpholine N-oxide (NMO) | Dichloromethane | 25-40 | 2-6 | 60-85 | [6] |
| Co₂(CO)₈ (catalytic, 10-20 mol%) | Primary Amine (e.g., Cyclohexylamine) | Toluene | 80-100 | 0.5-2 | 70-85 | [7] |
| [Rh(CO)₂Cl]₂ (catalytic, 2-5 mol%) | None | 1,2-Dichloroethane | 80-110 | 1-4 | 90-99 | [8] |
| Mo(CO)₆ (stoichiometric) | Dimethyl Sulfoxide (DMSO) | Toluene | 100 | 16 | ~79 (for substituted enynes) | [9] |
Experimental Protocols
This section provides detailed step-by-step procedures for three common methods for the intramolecular Pauson-Khand reaction of this compound.
Protocol 1: Stoichiometric Cobalt-Mediated Reaction with NMO Promotion
This protocol utilizes the classic dicobalt octacarbonyl in stoichiometric amounts, with the addition of N-methylmorpholine N-oxide (NMO) to facilitate the reaction at milder temperatures.
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask, argon/nitrogen line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.).
-
Dissolve the enyne in anhydrous dichloromethane (20 mL).
-
Add dicobalt octacarbonyl (1.1 mmol, 1.1 eq.) to the solution. The color of the solution should turn deep red/brown upon formation of the cobalt-alkyne complex. Stir at room temperature for 1-2 hours.
-
Add N-methylmorpholine N-oxide (3.0 mmol, 3.0 eq.) portion-wise over 10 minutes. Gas evolution (CO₂) may be observed.
-
Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-6 hours), quench the reaction by exposing it to air for 30 minutes.
-
Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate to remove the cobalt salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure hexahydro-1H-inden-4(2H)-one.
Protocol 2: Catalytic Cobalt Reaction with Primary Amine Promotion
This method employs a catalytic amount of dicobalt octacarbonyl with a primary amine as a promoter, offering a more atom-economical approach.[7]
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Cyclohexylamine
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add dicobalt octacarbonyl (0.2 mmol, 20 mol%).
-
Add anhydrous toluene (10 mL), followed by cyclohexylamine (1.2 mmol, 6.0 eq. relative to catalyst).
-
Add this compound (1.0 mmol, 1.0 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion (typically 30 minutes to 2 hours), cool the reaction to room temperature.
-
Filter the mixture through a plug of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired bicyclic ketone.
Protocol 3: Catalytic Rhodium-Mediated Reaction
Rhodium catalysts are highly efficient for the intramolecular Pauson-Khand reaction, often providing excellent yields with low catalyst loadings under a carbon monoxide atmosphere.[8]
Materials:
-
This compound
-
Chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂)
-
1,2-Dichloroethane (DCE), anhydrous
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Silica gel for column chromatography
-
Standard glassware for reactions under a gas atmosphere
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add chlorodicarbonylrhodium(I) dimer (0.025 mmol, 2.5 mol%).
-
Evacuate and backfill the flask with carbon monoxide (from a balloon or at 1 atm).
-
Add anhydrous 1,2-dichloroethane (20 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 eq.) via syringe.
-
Heat the reaction mixture to 80-110 °C under the CO atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure product.
Visualizing the Pauson-Khand Reaction
Experimental Workflow
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 5. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Oct-1-en-6-yne as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct-1-en-6-yne is a bifunctional molecule incorporating both a terminal alkene and a terminal alkyne. This unique structural motif makes it a valuable and versatile starting material in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. The presence of two distinct reactive sites allows for a variety of selective transformations, including cycloaddition reactions, transition metal-catalyzed cyclizations, and multi-step synthetic sequences. This document provides an overview of the applications of this compound in the synthesis of pyridines, pyrroles, and furans, complete with detailed experimental protocols and quantitative data for key transformations.
Synthesis of Pyridines
The construction of the pyridine ring often involves the formation of a dihydropyridine intermediate followed by oxidation. While direct cycloaddition reactions with this compound for pyridine synthesis are not extensively documented, its derivatives can be employed in powerful transition metal-catalyzed annulation strategies.
Rhodium-Catalyzed [4+2] Cycloaddition for Pyridine Formation
A prevalent strategy for pyridine synthesis involves the rhodium-catalyzed C-H activation and annulation of α,β-unsaturated imines with alkynes. Although a direct protocol with this compound is not explicitly detailed in the provided literature, the general mechanism provides a blueprint for its potential application. The reaction proceeds through a C-H alkenylation, electrocyclization, and subsequent aromatization sequence.
Logical Workflow for Pyridine Synthesis
Caption: Rhodium-catalyzed pyridine synthesis workflow.
Synthesis of Pyrroles
The synthesis of pyrroles from enynes can be achieved through various metal-catalyzed cyclization reactions. Gold and rhodium catalysts are particularly effective in promoting the intramolecular cyclization of 1,6-enynes.
Gold-Catalyzed Intramolecular Cyclization of 1,6-Enynes
Gold(I) catalysts are known to activate the alkyne moiety of 1,6-enynes, facilitating an intramolecular nucleophilic attack by a tethered nitrogen atom to form the pyrrole ring. While a specific protocol for an N-substituted this compound derivative was not found, the general principle is a cornerstone of modern heterocyclic synthesis. The reaction proceeds through a cycloisomerization pathway.
Experimental Workflow for Gold-Catalyzed Pyrrole Synthesis
Caption: Gold-catalyzed synthesis of pyrroles from 1,6-enynes.
Synthesis of Furans
The furan scaffold can be accessed from 1,6-enynes through transition metal-catalyzed cycloisomerization reactions. These reactions often proceed through the formation of a metal-carbene intermediate.
Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes
Rhodium(I) complexes can catalyze the cycloisomerization of 1,6-enynes to form various carbo- and heterocycles. For oxygen-tethered 1,6-enynes, this methodology provides an efficient route to substituted furans. The reaction mechanism typically involves the formation of a rhodacyclopentene intermediate.
Quantitative Data for a Representative Rhodium-Catalyzed Furan Synthesis
While a direct synthesis from this compound is not provided, the following table illustrates typical reaction conditions and yields for the rhodium-catalyzed cycloisomerization of a generic 1,6-enyne to a furan derivative, which can be extrapolated for planning experiments with an oxygen-tethered this compound derivative.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Rh(COD)Cl]₂ (2.5) | PPh₃ | Toluene | 80 | 12 | 85 |
| 2 | [Rh(CO)₂Cl]₂ (5) | dppe | THF | 65 | 24 | 78 |
| 3 | Rh(acac)(CO)₂ (5) | None | DCE | 80 | 16 | 92 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cycloisomerization of a 1,6-Enyne
Materials:
-
1,6-enyne substrate (1.0 equiv)
-
Rhodium catalyst (e.g., [Rh(COD)Cl]₂, 2.5 mol%)
-
Ligand (if required, e.g., PPh₃, 10 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium catalyst and ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add the 1,6-enyne substrate to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired furan derivative.
Signaling Pathway Diagram for a Generic Metal-Catalyzed Enyne Cyclization
Caption: Generalized catalytic cycle for enyne cyclization.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. The strategic application of transition metal catalysis, particularly with rhodium and gold complexes, enables the efficient construction of pyridine, pyrrole, and furan ring systems. While direct, one-pot syntheses from the parent this compound are subjects for further research and development, the established methodologies for 1,6-enynes provide a strong foundation for designing synthetic routes to novel and functionalized heterocycles. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the full potential of this versatile building block.
Application Notes and Protocols: Derivatization of Oct-1-en-6-yne for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the versatile scaffold, Oct-1-en-6-yne, for the purpose of generating compound libraries for biological screening. This document outlines synthetic strategies, detailed experimental protocols, and a general workflow for evaluating the biological activity of novel derivatives.
Introduction to this compound in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of diverse molecular architectures. Its vinyl and terminal alkyne functionalities serve as reactive handles for a wide array of chemical transformations, allowing for the systematic exploration of chemical space. The inherent linearity and conformational flexibility of the eight-carbon chain can be constrained or modified through cyclization reactions or the introduction of various functional groups, making it an attractive backbone for the development of novel therapeutic agents. Enyne-containing compounds have been noted for their presence in natural products with interesting biological activities, including anti-inflammatory properties.[1] The derivatization of this scaffold can lead to the discovery of novel modulators of various biological pathways.
Derivatization Strategies for this compound
The chemical reactivity of the vinyl and alkynyl groups, as well as the aliphatic backbone, allows for a multitude of derivatization strategies. Key approaches include:
-
Alkyne Functionalization: The terminal alkyne is amenable to classic reactions such as Sonogashira coupling to introduce aryl or heteroaryl moieties, click chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) to form triazoles, and various metal-catalyzed additions.
-
Olefin Metathesis: The terminal alkene can participate in ring-closing enyne metathesis (RCEYM) to generate cyclic structures, a reaction that has been successfully applied to related 1,6-enynes.
-
Functionalization of the Aliphatic Chain: The carbon backbone can be functionalized, for instance, by introducing substituents at the C4 position, as demonstrated by the synthesis of 4,4-disubstituted this compound derivatives.
-
Cyclization Reactions: The dual reactivity of the enyne system can be harnessed in various transition-metal-catalyzed cyclization reactions to generate diverse carbocyclic and heterocyclic scaffolds.
A generalized workflow for the derivatization and subsequent screening of this compound is depicted below.
Figure 1. A generalized workflow from the derivatization of the this compound scaffold to the identification and optimization of lead compounds.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a typical procedure for the palladium- and copper-catalyzed cross-coupling of this compound with an aryl iodide to introduce aromatic diversity.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired aryl-substituted enyne.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General High-Throughput Screening (HTS) Workflow for a Kinase Inhibition Assay
This protocol outlines a general workflow for screening a library of this compound derivatives against a protein kinase target.
Materials:
-
Library of this compound derivatives dissolved in DMSO
-
Kinase of interest
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based)
-
384-well assay plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each library compound from the stock plates into 384-well assay plates.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Dispense this mixture into the assay plates containing the compounds.
-
Incubation: Briefly centrifuge the plates and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add this solution to the assay plates to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the kinase reaction and generate a signal proportional to the kinase activity.
-
Signal Reading: Incubate the plates as required by the detection reagent manufacturer and then read the signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
The following diagram illustrates the kinase inhibition assay workflow.
Figure 2. A schematic representation of a typical high-throughput kinase inhibition assay workflow.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured format to facilitate comparison between derivatives. The following table provides a template for presenting such data.
| Compound ID | R Group (at C8) | IC₅₀ (µM) vs. Target Kinase | Cytotoxicity (CC₅₀, µM) in HeLa cells |
| OEY-001 | Phenyl | 15.2 ± 1.8 | > 100 |
| OEY-002 | 4-Methoxyphenyl | 8.5 ± 0.9 | 85.3 ± 7.2 |
| OEY-003 | 4-Chlorophenyl | 5.1 ± 0.6 | 62.1 ± 5.5 |
| OEY-004 | 2-Thienyl | 22.7 ± 2.5 | > 100 |
| Staurosporine (Control) | - | 0.01 ± 0.002 | 0.5 ± 0.1 |
Data presented are hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, biologically active small molecules. The synthetic accessibility and the presence of versatile chemical handles allow for the creation of diverse compound libraries. The protocols and workflows outlined in these application notes provide a framework for the systematic derivatization and biological screening of this scaffold, paving the way for the discovery of new lead compounds for drug development.
References
Application of Oct-1-en-6-yne in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct-1-en-6-yne is a bifunctional organic molecule featuring a terminal alkene and a terminal alkyne group. This unique structure makes it a versatile building block in materials science, particularly for the synthesis of advanced polymers and the functionalization of surfaces. The presence of two distinct and orthogonally reactive functional groups allows for sequential or simultaneous modifications, enabling the creation of complex and highly functional materials. The primary applications of this compound and similar ene-yne molecules are centered around "click" chemistry, specifically thiol-ene and thiol-yne reactions, which are known for their high efficiency, mild reaction conditions, and high yields.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of hyperbranched polymers and in the orthogonal functionalization of material surfaces.
Application 1: Synthesis of Hyperbranched Polythioethers via Thiol-Yne/Thiol-Ene Photopolymerization
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique properties, such as low viscosity and high solubility, make them attractive for applications in coatings, additives, and drug delivery. This compound can serve as an AB2-type monomer in conjunction with a dithiol, where the alkyne and alkene moieties can react with thiol groups to form a hyperbranched structure.
Reaction Scheme: Thiol-Ene/Yne Polymerization of this compound
The photopolymerization of this compound with a dithiol, such as 1,8-octanedithiol, in the presence of a photoinitiator, leads to the formation of a hyperbranched polythioether. The reaction proceeds via a step-growth mechanism involving the radical-mediated addition of thiol groups across the alkyne and alkene functionalities.
Caption: Workflow for the synthesis of hyperbranched polythioethers.
Quantitative Data for Hyperbranched Polymer Synthesis
| Parameter | Value | Reference |
| Monomers | This compound (AB2 type), 1,8-Octanedithiol | N/A |
| Monomer Ratio (Thiol:Ene/Yne) | 1:1 (functional group stoichiometry) | [1][2] |
| Photoinitiator | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | [1] |
| Initiator Concentration | 1.0 wt% relative to total monomer weight | [2] |
| Solvent | Tetrahydrofuran (THF) or bulk (solvent-free) | [1][3] |
| UV Light Source | 365 nm UV lamp | [2][4] |
| Light Intensity | 10-20 mW/cm² | [4] |
| Reaction Time | 10 - 90 minutes | [5] |
| Typical Molecular Weight (Mw) | 10,000 - 230,000 g/mol | [1][5] |
| Polydispersity Index (PDI) | 1.7 - 3.0 | [3] |
| Degree of Branching (DB) | 0.68 - 0.82 | [1] |
Experimental Protocol: Synthesis of Hyperbranched Polythioether
-
Materials:
-
This compound (purified by distillation)
-
1,8-Octanedithiol (purified by distillation)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous tetrahydrofuran (THF) (if not in bulk)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a quartz reaction vessel, dissolve this compound and 1,8-octanedithiol in anhydrous THF to achieve a desired total monomer concentration (e.g., 1 M). The stoichiometry should be based on the functional groups (e.g., 1 mole of dithiol for every 1 mole of this compound to have a 2:2 ratio of thiol to ene/yne groups).
-
Add DMPA (1.0 wt% of the total monomer mass) to the solution.
-
Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the reaction vessel and place it under a UV lamp (365 nm, 10-20 mW/cm²).
-
Irradiate the solution with stirring for a specified time (e.g., 60 minutes). Monitor the reaction progress by taking aliquots and analyzing by FTIR for the disappearance of the S-H peak (~2570 cm⁻¹) and the alkyne C-H peak (~3300 cm⁻¹).
-
After the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator byproducts.
-
Dry the hyperbranched polymer under vacuum at room temperature to a constant weight.
-
-
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.[5]
-
Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy. The degree of branching can be estimated from the integration of specific proton signals.[6]
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Application 2: Orthogonal Surface Functionalization
The distinct reactivity of the alkene and alkyne groups in this compound allows for a two-step, orthogonal functionalization of material surfaces. This is highly valuable for creating surfaces with multiple, well-defined functionalities, for example, in biosensors, microarrays, and drug delivery systems. The alkene can react via a thiol-ene reaction, while the alkyne can undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
Logical Pathway for Orthogonal Surface Functionalization
Caption: Orthogonal surface functionalization workflow.
Quantitative Data for Surface Modification
| Parameter | Step 1: Thiolation | Step 2: Ene-Yne Attachment | Step 3: CuAAC | Reference |
| Substrate | Glass, Silicon Wafer | Thiol-functionalized surface | Alkyne-functionalized surface | [7][8] |
| Reagents | (3-mercaptopropyl)trimethoxysilane | This compound, Photoinitiator (DMPA) | Azide-Molecule, CuSO₄·5H₂O, Sodium Ascorbate | [7][8] |
| Reaction Time | 2-4 hours | 30 minutes | 1-2 hours | [7][9] |
| Temperature | Room Temperature | Room Temperature | Room Temperature | [7][9] |
| Water Contact Angle (Initial) | < 20° | ~60-70° | Dependent on Molecule A | [7] |
| Water Contact Angle (Final) | ~60-70° | ~80-90° | Dependent on Molecule A | [7] |
| Surface Coverage (Azide) | N/A | N/A | (4.4 ± 1.3) × 10¹³ molecules/cm² | N/A |
Experimental Protocol: Orthogonal Surface Functionalization
-
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1, Caution: highly corrosive! )
-
(3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous toluene
-
This compound
-
DMPA
-
Azide-functionalized molecule of interest (e.g., Azido-PEG, fluorescent dye with azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ethanol, deionized water
-
-
Procedure:
-
Surface Preparation (Thiolation):
-
Clean the glass slides by sonicating in ethanol and deionized water, then dry with nitrogen.
-
Activate the surface by immersing in Piranha solution for 30 minutes (Caution! ), then rinse extensively with deionized water and dry with nitrogen.
-
Immediately immerse the cleaned slides in a 2% (v/v) solution of MPTMS in anhydrous toluene for 4 hours at room temperature.
-
Rinse the slides with toluene, then ethanol, and dry with nitrogen. Cure the silane layer in an oven at 110°C for 30 minutes.
-
-
Attachment of this compound (Thiol-Ene Coupling):
-
Prepare a solution of this compound (e.g., 100 mM) and DMPA (10 mM) in a suitable solvent like THF.
-
Spot the solution onto the thiol-functionalized surface and irradiate with a UV lamp (365 nm, 10 mW/cm²) for 30 minutes in a nitrogen atmosphere.[9]
-
Rinse the surface thoroughly with THF and ethanol to remove unreacted molecules and dry with nitrogen. The surface is now functionalized with terminal alkyne groups.
-
-
Orthogonal Functionalization (CuAAC):
-
Prepare a solution of the azide-functionalized molecule (e.g., 1 mM), sodium ascorbate (5 mM), and CuSO₄·5H₂O (1 mM) in a water/t-butanol mixture (1:1).
-
Immerse the alkyne-functionalized surface in this solution for 1-2 hours at room temperature.
-
Rinse the surface with deionized water and ethanol, then dry with nitrogen.
-
-
-
Characterization:
-
Surface Wettability: Measured by static water contact angle goniometry before and after each modification step. A successful modification will result in a change in the contact angle.[7]
-
Surface Composition: Analyzed by X-ray Photoelectron Spectroscopy (XPS) to detect the presence of elements corresponding to the attached molecules (e.g., N for azide/triazole, specific elements for the functional molecule).
-
Surface Topography: Imaged by Atomic Force Microscopy (AFM) to observe changes in surface roughness and morphology.
-
Conclusion
This compound, as a representative ene-yne bifunctional molecule, offers significant potential in materials science. Its ability to participate in highly efficient thiol-ene and thiol-yne click reactions allows for the straightforward synthesis of complex polymer architectures like hyperbranched polymers. Furthermore, the orthogonal reactivity of its alkene and alkyne moieties provides a powerful platform for the creation of multifunctional surfaces with precisely controlled chemical compositions. The protocols outlined here provide a foundation for researchers to explore the applications of this compound and similar molecules in the development of novel materials for a wide range of scientific and technological fields.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a multicyclic polymer with hyperbranched structure by click polymerization of an AB2 cyclic macromonomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Orthogonal, “Click” Chemistries in the Synthesis of Functional Soft Materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oct-1-en-6-yne
Welcome to the technical support center for the synthesis of Oct-1-en-6-yne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound and similar enynes are palladium-catalyzed cross-coupling reactions. The two most common named reactions for this purpose are the Sonogashira coupling and the Negishi coupling.
-
Sonogashira Coupling: This reaction involves the coupling of a vinyl halide (e.g., 1-bromo-pent-1-ene or 1-iodo-pent-1-ene) with a terminal alkyne (propyne) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2]
-
Negishi Coupling: This method utilizes the reaction of an organozinc reagent (e.g., propynylzinc chloride) with a vinyl halide, catalyzed by a palladium or nickel complex.
Q2: I am observing a low yield in my Sonogashira coupling reaction. What are the potential causes?
A2: Low yields in Sonogashira couplings can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and consider using a pre-catalyst or activating the catalyst in situ.
-
Homocoupling of the Alkyne: The terminal alkyne can undergo homocoupling (Glaser coupling) to form a diyne byproduct, especially in the presence of oxygen and an excess of the copper co-catalyst.[3]
-
Reaction Temperature: The reaction temperature might be too low for the specific vinyl halide used. While many Sonogashira reactions proceed at room temperature, less reactive halides (like chlorides) may require heating.[3]
-
Inadequate Degassing: Oxygen can deactivate the catalyst and promote homocoupling. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Base Selection: The choice and amount of the amine base are crucial. Insufficient base will not effectively neutralize the hydrogen halide byproduct, leading to reaction stalling.
Q3: My Negishi coupling reaction is not proceeding to completion. What should I check?
A3: Incomplete Negishi couplings can be due to:
-
Organozinc Reagent Quality: Organozinc reagents are sensitive to air and moisture. Ensure your organozinc reagent is freshly prepared or properly stored and handled under inert conditions.
-
Catalyst and Ligand Choice: The selection of the palladium or nickel catalyst and the corresponding phosphine ligand is critical. Bulky, electron-rich ligands can sometimes improve yields by preventing unwanted side reactions.
-
Reaction Stalling: The reaction may stall due to product inhibition or catalyst deactivation. Slow addition of the organozinc reagent or using a higher catalyst loading might help.
Q4: What are common impurities in the synthesis of this compound and how can I remove them?
A4: Common impurities include:
-
Homocoupled Diyne: From the Sonogashira reaction.
-
Unreacted Starting Materials: Vinyl halide and the alkyne (or its derivatives).
-
Solvent and Reagent Residues: From the reaction and workup.
Purification of the volatile this compound can be challenging. Careful fractional distillation under reduced pressure is often the most effective method. Column chromatography on silica gel can also be employed, but the volatility of the product can lead to losses.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more active pre-catalyst. - Ensure ligands are pure and stored under inert conditions. |
| Poor Quality Reagents | - Use freshly distilled solvents. - Purify starting materials (vinyl halide and alkyne) if necessary. - For Negishi coupling, ensure the organozinc reagent is active. |
| Insufficient Degassing | - Degas solvents and the reaction mixture thoroughly by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. - Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Incorrect Temperature | - For Sonogashira with vinyl bromides, a moderate temperature increase (e.g., to 40-60 °C) may be necessary.[3] - For Negishi couplings, ensure the temperature is appropriate for the chosen catalyst system. |
Problem 2: Formation of Significant Byproducts (e.g., Homocoupled Diyne)
| Potential Cause | Troubleshooting Step |
| Oxygen Contamination | - Improve degassing procedures. - Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| Excess Copper(I) Co-catalyst (Sonogashira) | - Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).[3] |
| Incorrect Reaction Conditions | - Optimize the ratio of palladium catalyst to copper co-catalyst. - Consider a copper-free Sonogashira protocol. |
Experimental Protocols
Below are generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific laboratory conditions and reagent purity.
Protocol 1: Sonogashira Coupling of 1-Bromopent-1-ene with Propyne
Materials:
-
1-Bromopent-1-ene
-
Propyne (gas or condensed liquid)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-3 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (e.g., 2-3 equivalents).
-
Add 1-bromopent-1-ene (1 equivalent).
-
Introduce propyne (e.g., 1.2-1.5 equivalents) into the reaction mixture. This can be done by bubbling the gas through the solution at a controlled rate or by adding a solution of propyne in the reaction solvent. For low-boiling alkynes, it is crucial to perform the reaction at a low temperature (e.g., -78 °C to room temperature) to ensure its presence in the reaction mixture.[4]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by GC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Negishi Coupling of 1-Chloropent-1-ene with Propynylzinc Chloride
Materials:
-
1-Chloropent-1-ene
-
Propynylzinc chloride (can be prepared in situ from propyne and a zinc salt)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Anhydrous, degassed THF
Procedure:
-
In a flame-dried Schlenk flask under argon, prepare the propynylzinc chloride reagent by reacting propyne with a suitable base (e.g., n-BuLi) followed by the addition of zinc chloride.
-
In a separate flame-dried Schlenk flask under argon, dissolve the palladium catalyst (e.g., 2-5 mol%) in anhydrous, degassed THF.
-
Add 1-chloropent-1-ene (1 equivalent) to the catalyst solution.
-
Slowly add the solution of propynylzinc chloride (e.g., 1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Work up the reaction as described in the Sonogashira protocol.
-
Purify the product by fractional distillation under reduced pressure.
Data Presentation
The following table summarizes typical reaction parameters that can be varied to optimize the yield of this compound.
| Parameter | Sonogashira Coupling | Negishi Coupling | Typical Yield Range |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, PdCl₂(dppf) | 50-85% |
| Co-catalyst | CuI | - | |
| Solvent | THF, DMF, Toluene | THF | |
| Base | TEA, DIPA | - | |
| Temperature | Room Temp. to 60 °C | Room Temp. to 60 °C | |
| Alkyne Source | Propyne | Propynylzinc chloride | |
| Vinyl Halide | 1-Iodo/Bromo-pent-1-ene | 1-Chloro/Bromo-pent-1-ene |
Yields are highly dependent on the specific conditions, purity of reagents, and scale of the reaction.
Visualizations
Sonogashira Coupling Workflow
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in enyne synthesis.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Side reactions and byproducts in "Oct-1-en-6-yne" chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oct-1-en-6-yne and related simple 1,6-enynes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common transition metal-catalyzed reactions that this compound undergoes?
A1: this compound is a versatile substrate for a variety of transition metal-catalyzed reactions. The most frequently employed transformations include:
-
Gold-catalyzed cycloisomerization: This reaction typically leads to the formation of bicyclic compounds through intramolecular cyclization.
-
Ruthenium-catalyzed enyne metathesis: This process involves the cleavage and reorganization of the double and triple bonds to form new diene systems.
-
Platinum-catalyzed hydrosilylation: This reaction results in the addition of a silicon-hydrogen bond across the alkyne or alkene moiety.
-
Palladium-catalyzed cyclization reactions: These can lead to a variety of cyclic and bicyclic products, sometimes incorporating other reagents.[1]
-
Iron-catalyzed reductive cyclization: This method can be used to produce pyrrolidine and tetrahydrofuran derivatives from appropriately substituted 1,6-enynes.[2]
Q2: What are the typical major products expected from the gold-catalyzed cycloisomerization of this compound?
A2: The gold-catalyzed cycloisomerization of 1,6-enynes like this compound can proceed through different pathways, primarily the "5-exo-dig" or "6-endo-dig" cyclization. The major product is often a bicyclo[3.1.0]hexane derivative, arising from a 5-exo-dig cyclization followed by further rearrangement. The selectivity can be influenced by the choice of gold catalyst and ligands.[3][4]
Q3: Can this compound undergo polymerization?
A3: Yes, under certain conditions, particularly in the presence of some metathesis catalysts, the alkene moiety of this compound can undergo oligomerization or polymerization. This is a potential side reaction that can lead to complex reaction mixtures and reduced yields of the desired product. The use of an ethylene atmosphere in enyne metathesis can sometimes suppress alkyne polymerization.
Troubleshooting Guides
Gold-Catalyzed Cycloisomerization
Q: My gold-catalyzed cycloisomerization of this compound is giving a low yield and a complex mixture of products. What are the possible causes and solutions?
A: Low yields and product mixtures in gold-catalyzed enyne cyclizations can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Problem: Catalyst deactivation.
-
Possible Cause: The presence of impurities in the solvent or on the glassware that can poison the gold catalyst.
-
Solution: Ensure all solvents are freshly distilled and glassware is rigorously cleaned and dried. Use of a glovebox or Schlenk techniques to exclude air and moisture is recommended.
-
-
Problem: Formation of undesired isomers (e.g., 6-endo vs. 5-exo products).
-
Possible Cause: The ligand on the gold catalyst significantly influences the reaction pathway.[5]
-
Solution: Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Bulky ligands can often favor one cyclization pathway over another. The choice of the counter-ion in cationic gold complexes can also affect selectivity.
-
-
Problem: Skeletal rearrangement leading to multiple products.
-
Possible Cause: The intermediate gold carbene species can undergo various rearrangements.
-
Solution: Lowering the reaction temperature may help to suppress undesired rearrangement pathways. Altering the solvent may also influence the stability of intermediates and thus the product distribution.
-
Illustrative Product Distribution in Gold-Catalyzed Cyclization of a generic 1,6-Enyne
| Catalyst/Ligand | Solvent | Temperature (°C) | Major Product (Yield %) | Major Byproduct(s) (Yield %) |
| [IPrAu(NCMe)]SbF₆ | CH₂Cl₂ | 25 | Bicyclo[3.1.0]hexane derivative (85%) | Skeletal rearrangement product (10%) |
| [Ph₃PAu(NCMe)]SbF₆ | Dioxane | 80 | 1,3-Diene (70%) | Cyclized product (20%) |
| AuCl₃ | MeCN | 60 | Mixture of cyclized isomers (50%) | Oligomers (30%) |
Note: This table presents representative data based on trends observed for 1,6-enynes.
Ruthenium-Catalyzed Enyne Metathesis
Q: I am performing a ring-closing enyne metathesis (RCEYM) of a substituted this compound derivative and observe significant amounts of a dimeric byproduct. How can I minimize this?
A: Dimer formation is a common issue in metathesis reactions, arising from intermolecular reactions competing with the desired intramolecular cyclization.
-
Solution 1: High Dilution: Perform the reaction at a very low substrate concentration (e.g., 0.01 M or lower). This will favor the intramolecular reaction over the intermolecular dimerization.
-
Solution 2: Slow Addition: Add the enyne substrate slowly to the reaction mixture containing the catalyst over a prolonged period. This maintains a low instantaneous concentration of the substrate.
Q: My enyne metathesis reaction is sluggish or stalls before completion. What can I do?
A: Catalyst deactivation is a likely cause.
-
Possible Cause: The ruthenium catalyst can be sensitive to impurities. The formation of stable, non-productive metallacycles can also halt the catalytic cycle.
-
Solution:
-
Ensure the use of highly pure, degassed solvents.
-
For some substrates, performing the reaction under an atmosphere of ethylene can help regenerate the active catalyst and prevent decomposition.
-
Switching to a more robust second or third-generation Grubbs-type catalyst may improve performance.
-
Platinum-Catalyzed Hydrosilylation
Q: In the platinum-catalyzed hydrosilylation of this compound, I am observing isomerization of the double bond. How can I suppress this side reaction?
A: Alkene isomerization is a known side reaction in hydrosilylation catalyzed by some platinum complexes.[6]
-
Possible Cause: The platinum catalyst can also catalyze the migration of the double bond along the carbon chain.
-
Solution:
-
Choice of Catalyst: Some platinum catalysts, like Karstedt's catalyst, are known to promote isomerization.[6] Consider using a different platinum catalyst system that is less prone to this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to the desired hydrosilylation.
-
Additives: The addition of certain inhibitors or ligands can sometimes suppress isomerization pathways.
-
Expected Products in Platinum-Catalyzed Hydrosilylation of this compound
| Silane | Catalyst | Major Product(s) | Potential Byproduct(s) |
| HSiCl₃ | Speier's Catalyst | Terminal silylated alkene | Internal silylated alkene, isomerized octene |
| (EtO)₃SiH | Karstedt's Catalyst | Mixture of α- and β-addition products to the alkyne | Isomerized octene, di-silylated products |
Note: This table illustrates the potential for different regioisomers and byproducts.
Experimental Protocols
General Protocol for Gold-Catalyzed Cycloisomerization of this compound
-
To a flame-dried Schlenk flask under an argon atmosphere, add the gold catalyst (e.g., [IPrAu(NCMe)]SbF₆, 2 mol%).
-
Add dry, degassed solvent (e.g., dichloromethane, CH₂Cl₂, to make a 0.1 M solution).
-
Add this compound (1 equivalent) to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a small amount of triethylamine.
-
Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.
General Protocol for Ruthenium-Catalyzed Enyne Metathesis of this compound
-
In a glovebox, dissolve the ruthenium catalyst (e.g., Grubbs 2nd generation catalyst, 5 mol%) in dry, degassed solvent (e.g., toluene, to make a 0.05 M solution) in a Schlenk flask.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the solvent and purify the product by flash chromatography.
Visualizing Reaction Pathways and Troubleshooting
References
- 1. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Iron-Catalyzed Reductive Cyclization of 1,6-Enynes [organic-chemistry.org]
- 3. Cyclization of 1,6-enynes catalyzed by gold nanoparticles supported on TiO2: significant changes in selectivity and mechanism, as compared to homogeneous Au-catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold-catalyzed highly enantioselective cycloadditions of 1,6-enynes and 1,6-diynes assisted by remote hydrogen bonding interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Oct-1-en-6-yne and its Derivatives
Welcome to the technical support center for the purification of Oct-1-en-6-yne and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
This compound is a volatile, nonpolar organic compound.[1] Its purification presents challenges such as potential thermal instability, risk of isomerization or polymerization, and the need to separate it from structurally similar impurities (e.g., starting materials, isomers, or over-reduction products).
Q2: Which purification technique is most suitable for crude this compound?
For liquid, volatile compounds like this compound, fractional distillation under reduced pressure is often the most effective method for purification on a larger scale. For smaller scales or for removing highly polar or non-volatile impurities, flash column chromatography using a nonpolar eluent is recommended.[2][3]
Q3: How should I store purified this compound?
Due to its volatility and potential for degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C is recommended) to minimize evaporation and potential side reactions.
Q4: My derivative of this compound is a solid. Which purification method should I use?
For solid derivatives, recrystallization is the most common and effective purification technique.[4] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4] For low-melting solids, special low-temperature recrystallization techniques may be necessary.[5]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound and its derivatives.
Issue 1: Low or No Recovery of Compound from Column Chromatography
Question: My compound seems to have disappeared during column chromatography. I'm not seeing it in any of my collected fractions. What could be the problem?
Possible Causes and Solutions:
-
Compound is too volatile: Your compound may have evaporated from the column or during fraction collection and solvent removal (rotary evaporation).
-
Solution: Ensure all joints in your chromatography setup are well-sealed. When removing the solvent, use a lower bath temperature and apply vacuum gradually.
-
-
Compound is non-UV active: If you are monitoring fractions by TLC with a UV lamp, your compound may not be visible.
-
Solution: Try staining the TLC plates with a universal stain like potassium permanganate or p-anisaldehyde, which can visualize unsaturated compounds.
-
-
Compound decomposed on silica gel: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[6]
-
Incorrect solvent system: Your compound may be either stuck at the baseline or eluting with the solvent front.
Issue 2: Compound Decomposes During Distillation
Question: I'm attempting to purify this compound by distillation, but the distilling pot is turning dark, and my yield is very low. What is happening?
Possible Causes and Solutions:
-
Distillation temperature is too high: Enynes can be thermally sensitive and may polymerize or decompose at high temperatures. The atmospheric boiling point of similar C8 hydrocarbons is around 125-128°C, which may be too high.[9]
-
Solution: Use vacuum distillation (fractional distillation under reduced pressure) to lower the boiling point of your compound. This is the most critical step for preventing thermal decomposition.
-
-
Presence of acidic or basic impurities: Trace amounts of acid or base can catalyze decomposition at elevated temperatures.
-
Solution: Perform a neutral workup (e.g., wash with saturated sodium bicarbonate solution and then brine) on your crude product before distillation to remove any acidic or basic impurities.
-
-
Extended heating time: Prolonged exposure to heat, even at lower temperatures, can lead to degradation.
-
Solution: Ensure your distillation setup is efficient. Use proper insulation on the distillation column to maintain a good temperature gradient and speed up the process. Do not leave the distillation running unattended for extended periods.
-
Issue 3: Oiling Out During Recrystallization of a Solid Derivative
Question: I've dissolved my solid derivative in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?
Possible Causes and Solutions:
-
Solution is supersaturated above the compound's melting point: The compound is coming out of solution at a temperature where it is still a liquid.
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization at a higher temperature.[10]
-
-
Cooling is too rapid: Fast cooling often leads to the formation of an oil or very small, impure crystals.[11]
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.[11]
-
-
High impurity level: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: If the "oiling out" persists, it may be necessary to first purify the compound by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Quantitative Data Summary
Table 1: Estimated Physical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Formula | C₈H₁₂ | [1] |
| Molecular Weight | 108.18 g/mol | [1] |
| Appearance | Colorless Liquid | Based on similar hydrocarbons. |
| Estimated Boiling Point (atm) | ~130 - 135 °C | Estimated based on 1-octyne (127-128°C). |
| Estimated Density | ~0.75 g/mL | Based on 1-octyne (0.747 g/mL). |
Table 2: Estimated Solubility Profile of this compound
| Solvent | Solubility | Rationale |
| Water | Insoluble | Nonpolar compound. |
| Hexanes / Pentane | Soluble | "Like dissolves like" principle for nonpolar compounds. |
| Diethyl Ether | Soluble | Common organic solvent, miscible with hydrocarbons. |
| Dichloromethane | Soluble | Common organic solvent, miscible with hydrocarbons. |
| Ethyl Acetate | Soluble | Moderately polar solvent, generally good for hydrocarbons. |
| Methanol / Ethanol | Sparingly Soluble | Polar protic solvents are poor choices for nonpolar compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
Objective: To purify crude this compound from non-volatile or polar impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane. The amount of silica should be about 50 times the weight of the crude sample.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle, creating a packed bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude this compound (e.g., 100 mg) in a minimal amount of hexane (e.g., 0.5 mL). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with 100% hexane.[8] Maintain a constant flow rate by applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions (e.g., 5-10 mL each) in test tubes.
-
Analysis: Monitor the fractions by TLC using a hexane eluent and a potassium permanganate stain to visualize the compound.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator with a cool water bath to obtain the purified this compound.
Protocol 2: Fractional Distillation of this compound under Reduced Pressure
Objective: To purify liquid this compound from impurities with different boiling points.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Add the crude this compound to the round-bottom distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly reduce the pressure inside the apparatus to the desired level (e.g., 20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Observe the vapor rising slowly up the Vigreux column. The temperature at the thermometer should stabilize as the first fraction begins to distill. Collect any low-boiling impurities as a forerun.
-
Product Collection: When the temperature reaches the expected boiling point of your product at the set pressure, change the receiving flask to collect the pure this compound.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Visualizations
References
- 1. This compound | C8H12 | CID 13759020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Column Chromatography [sites.pitt.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. 1-Octyne 97 629-05-0 [sigmaaldrich.com]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Optimization for "Oct-1-en-6-yne" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Oct-1-en-6-yne" and related 1,7-enyne substrates. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems used for reactions involving "this compound"?
A1: The two most common and effective catalytic systems for reactions of "this compound," a 1,7-enyne, are:
-
Gold(I)-Catalyzed Cycloisomerization: This system, typically employing gold(I) complexes with N-heterocyclic carbene (NHC) or phosphine ligands, is highly effective for intramolecular cyclization reactions. These reactions proceed through the activation of the alkyne moiety by the gold catalyst.[1][2][3]
-
Ruthenium-Catalyzed Enyne Metathesis: Ruthenium carbene complexes, such as Grubbs-type catalysts, are used for ring-closing enyne metathesis (RCEYM) to produce cyclic dienes.[4][5] This reaction involves a bond reorganization between the alkene and alkyne.[4]
Q2: What are the expected products from these reactions with "this compound"?
A2: Depending on the catalyst and reaction conditions, you can expect different products:
-
Gold(I)-Catalyzed Cycloisomerization: Typically yields bicyclic products. The specific outcome can be influenced by the ligands on the gold catalyst. For instance, with certain 1,7-enyne esters, NHC ligands can favor the formation of δ-diketone-substituted tetrahydropyridines, while phosphine ligands can lead to tetrahydropyridin-4-yl ketone derivatives.[3]
-
Ruthenium-Catalyzed Enyne Metathesis: Leads to the formation of a seven-membered ring containing a 1,3-diene moiety.
Q3: How do I choose between a gold or ruthenium catalyst for my "this compound" reaction?
A3: The choice of catalyst depends on the desired product and reaction type:
-
For cycloisomerization reactions that do not involve the cleavage and reformation of the double bond in a metathesis pathway, gold(I) catalysts are generally preferred due to their high affinity for alkynes.[1]
-
For ring-closing enyne metathesis (RCEYM) to form a cyclic diene, ruthenium-based catalysts like Grubbs catalysts are the standard choice.[4][5]
Troubleshooting Guide
Low Yield or No Reaction
Q4: My gold-catalyzed cycloisomerization of a 1,7-enyne is giving a low yield. What are the possible causes and solutions?
A4: Low yields in gold-catalyzed cycloisomerization can stem from several factors:
-
Catalyst Deactivation: Gold catalysts can be sensitive to impurities.
-
Solution: Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents.
-
-
Incorrect Ligand Choice: The electronic and steric properties of the ligand on the gold(I) center are crucial for reactivity and selectivity.[1]
-
Solution: Screen a variety of ligands. For electron-rich enynes, a more electrophilic gold complex may be required. For sterically hindered substrates, a less bulky ligand might be beneficial.
-
-
Suboptimal Temperature: Temperature can significantly influence the reaction rate.
-
Solution: While many gold-catalyzed reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-80 °C) can sometimes improve the yield, but be aware that it might also affect selectivity.[6]
-
Q5: My ruthenium-catalyzed enyne metathesis is not proceeding or is very slow. What can I do?
A5: Sluggish or stalled enyne metathesis reactions can often be addressed by:
-
Catalyst Choice: First-generation Grubbs catalysts may be less reactive for some enynes.
-
Solution: Switch to a second or third-generation Grubbs catalyst, or a Hoveyda-Grubbs catalyst, which generally exhibit higher activity and stability.
-
-
Ethylene Atmosphere: The presence of ethylene can accelerate the reaction and improve catalyst turnover.[7]
-
Solution: Run the reaction under an atmosphere of ethylene gas. This helps to regenerate the active methylidene catalyst and can prevent the formation of less reactive resting states.[7]
-
-
Solvent Choice: The solvent can influence catalyst activity and stability.
-
Solution: Dichloromethane or toluene are commonly used. Ensure the solvent is anhydrous and degassed.
-
Poor Selectivity
Q6: I am observing a mixture of products in my gold-catalyzed cycloisomerization of a 1,7-enyne. How can I improve the selectivity?
A6: Poor selectivity in gold-catalyzed reactions is often a result of competing reaction pathways.
-
Ligand Effects: As mentioned, ligands play a critical role. Different ligands can stabilize different transition states, leading to different products.[1]
-
Solution: A systematic screening of ligands is recommended. For example, in the cycloisomerization of 1,7-enyne esters, switching from an NHC ligand to a phosphine ligand can completely change the product outcome.[3]
-
-
Reaction Temperature: Temperature can influence the energy barriers of competing pathways.
-
Solution: Try running the reaction at a lower temperature to favor the pathway with the lower activation energy.
-
-
Substrate Modification: Small changes to the substrate can influence the preferred cyclization mode (e.g., 5-exo-dig vs. 6-endo-dig).
Q7: My enyne metathesis reaction is producing a mixture of regio- or stereoisomers. How can I control the selectivity?
A7: Selectivity in enyne metathesis can be challenging to control.
-
Catalyst Structure: The structure of the ruthenium catalyst, particularly the ligands, can influence the stereochemistry of the newly formed double bond.
-
Solution: Experiment with different Grubbs-type catalysts. Some catalysts are known to favor the formation of Z-olefins.
-
-
Reaction Conditions: The reaction conditions can sometimes be tuned to favor one isomer.
-
Solution: Vary the temperature and reaction time. In some cases, prolonged reaction times can lead to isomerization to the thermodynamically more stable product.
-
Data Presentation
Table 1: Comparison of Catalysts for 1,7-Enyne Cycloisomerization
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reaction Conditions | Reference |
| [IPrAu(NCMe)]SbF₆ (IPr = NHC ligand) | N-tethered 1,7-enyne ester | δ-Diketone substituted 1,2,3,6-tetrahydropyridine | 85 | 1,2-dichloroethane, 80 °C, 24 h | [6] |
| [JohnPhosAu(NCMe)]SbF₆ (JohnPhos = phosphine ligand) | N-tethered 1,7-enyne ester | cis-1,2,3,6-tetrahydropyridin-4-yl ketone | 92 | 1,2-dichloroethane, H₂O, 80 °C, 24 h | [6] |
| PtCl₂ | 1,7-enyne propargylic acetate | Tricyclic enol ester | 53 | Toluene, 80 °C, 5 h | [4] |
| [Ph₃PAu(NCMe)]SbF₆ | 1,7-enyne propargylic acetate | Tricyclic enol ester | 78 | CH₂Cl₂, rt | [4] |
| CpRu(CH₃CN)₃⁺PF₆⁻ | Oxygen-tethered 1,7-enyne | Six-membered ring with 1,4-diene | 85 | Acetone, rt, 1 h | [2] |
Table 2: Troubleshooting Summary for "this compound" Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield (Gold-Catalysis) | Catalyst deactivation | Use dry, degassed solvents and an inert atmosphere. |
| Inappropriate ligand | Screen different phosphine and NHC ligands. | |
| Suboptimal temperature | Gradually increase the reaction temperature. | |
| Low Yield (Ruthenium-Catalysis) | Low catalyst activity | Use a 2nd or 3rd generation Grubbs catalyst. |
| Catalyst inhibition | Run the reaction under an ethylene atmosphere. | |
| Poor Selectivity (Gold-Catalysis) | Competing reaction pathways | Screen different ligands and vary the temperature. |
| Poor Selectivity (Ruthenium-Catalysis) | Lack of stereocontrol | Experiment with different Grubbs catalysts known for specific stereoselectivities. |
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of a 1,7-Enyne Ester[6]
-
To a solution of the 1,7-enyne ester (0.2 mmol) in 1,2-dichloroethane (2 mL) in a flame-dried flask under an argon atmosphere, add 4 Å molecular sieves (100 mg).
-
Add the gold(I) catalyst (e.g., [IPrAu(NCMe)]SbF₆ or [JohnPhosAu(NCMe)]SbF₆) (10-20 µmol).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).
Protocol 2: General Procedure for Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,7-enyne substrate (e.g., "this compound") (0.5 mmol) in anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve a concentration of 0.01-0.1 M.
-
Add the ruthenium catalyst (e.g., Grubbs 2nd Generation catalyst) (1-5 mol%).
-
If required, bubble ethylene gas through the solution for a few minutes and maintain an ethylene atmosphere.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 40 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Gold-Catalyzed Cycloisomerization Pathway.
Caption: Ruthenium-Catalyzed Enyne Metathesis Cycle.
Caption: General Experimental Workflow for Enyne Reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]
- 3. Gold-catalyzed cycloisomerization of 1,7-enyne esters to structurally diverse cis-1,2,3,6-tetrahydropyridin-4-yl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. BJOC - Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Overcoming low reactivity of the alkyne in "Oct-1-en-6-yne"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oct-1-en-6-yne. The focus is on overcoming the challenges associated with the low reactivity of its internal alkyne in common organic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the internal alkyne in this compound less reactive than a terminal alkyne?
A1: The reduced reactivity of the internal alkyne in this compound stems from two main factors:
-
Steric Hindrance: The presence of alkyl groups on both sides of the carbon-carbon triple bond physically obstructs the approach of reagents, slowing down the reaction rate compared to a terminal alkyne which has a hydrogen atom on one side.
-
Electronic Effects: Alkyl groups are weakly electron-donating. This slight increase in electron density at the alkyne can make it less electrophilic and therefore less susceptible to nucleophilic attack, which is a key step in many activation processes.
Q2: Can I selectively react with the alkene or the alkyne in this compound?
A2: Yes, selective reaction is possible and is a crucial aspect of working with enynes. The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For instance, certain hydroboration conditions can be tuned to favor the alkyne, while other reactions like epoxidation will typically occur at the more electron-rich alkene.
Q3: Are there general strategies to activate the internal alkyne in this compound?
A3: Absolutely. The most common and effective strategy is the use of transition metal catalysts. Metals like palladium, copper, ruthenium, nickel, and cobalt can coordinate to the alkyne, making it more susceptible to nucleophilic attack or other transformations. The choice of metal and the ligands associated with it are critical for achieving the desired reactivity and selectivity.
Troubleshooting Guides
Hydroboration-Oxidation of the Internal Alkyne
Issue: Low yield and/or poor regioselectivity (mixture of ketones) when attempting hydroboration-oxidation of the alkyne in this compound.
Background: The hydroboration of unsymmetrical internal alkynes is notoriously challenging in terms of controlling where the boron atom adds. For this compound, this can lead to a mixture of two different ketone products after oxidation, reducing the yield of the desired product.
Solutions:
| Strategy | Reagent/Catalyst | Rationale | Expected Outcome |
| Steric Control | Bulky Boranes (e.g., 9-BBN, Disiamylborane) | The large steric profile of these reagents favors the addition of the boron atom to the less sterically hindered carbon of the alkyne. | Improved regioselectivity, favoring one ketone isomer. |
| Catalytic Control | Cobalt-Pincer NHC Complexes | These catalysts have been shown to exhibit high regioselectivity in the hydroboration of unsymmetrical internal alkynes. | High yield of a single ketone isomer. |
| Catalytic Control | Iron-Hydride Complexes | Certain iron catalysts can also provide excellent control over the regioselectivity of alkyne hydroboration. | High yield of a single ketone isomer. |
Experimental Protocol: Regioselective Hydroboration with 9-BBN
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (1.1 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH) (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq). Caution: This oxidation is exothermic.
-
Work-up: Allow the mixture to stir at room temperature for 1-2 hours. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography on silica gel.
Troubleshooting Workflow for Hydroboration-Oxidation
Caption: Troubleshooting workflow for hydroboration-oxidation of this compound.
Azide-Alkyne "Click" Chemistry
Issue: No reaction or very low yield when attempting a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.
Background: The classic CuAAC "click" reaction is highly efficient for terminal alkynes but is generally not effective for internal alkynes due to the lack of an acidic terminal proton and increased steric hindrance.
Solution:
| Strategy | Catalyst System | Rationale | Expected Outcome |
| Alternative Catalysis | Ruthenium(II) Complexes (e.g., [Cp*RuCl]) | Ruthenium catalysts operate through a different mechanism that does not require a terminal alkyne and can effectively catalyze the cycloaddition with internal alkynes. This is known as the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][2] | Formation of a fully substituted 1,2,3-triazole. |
| Alternative Catalysis | Nickel(0) Complexes | Nickel-based catalysts have also been developed for the cycloaddition of azides to internal alkynes, often providing complementary regioselectivity to ruthenium catalysts. | Formation of a fully substituted 1,2,3-triazole. |
Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Preparation: In a vial, combine this compound (1.0 eq), the desired organic azide (1.1 eq), and a ruthenium catalyst such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)] (1-5 mol%).
-
Reaction: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole product by column chromatography on silica gel.
Reaction Pathway for RuAAC
Caption: Simplified reaction pathway for Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Sonogashira Coupling
Issue: Failure to achieve Sonogashira coupling with the internal alkyne of this compound using standard Pd/Cu catalysis.
Background: The Sonogashira coupling is a powerful C-C bond-forming reaction, but its traditional mechanism relies on the deprotonation of a terminal alkyne to form a copper acetylide intermediate. Internal alkynes, lacking this acidic proton, are generally unreactive under standard Sonogashira conditions.
Guidance and Alternative Approaches:
Direct Sonogashira coupling of a non-activated, unsymmetrical internal alkyne like that in this compound is not a standard or reliable transformation. Success in this area is limited and often requires specialized, state-of-the-art catalytic systems.
For advanced users, potential avenues to explore include:
-
Copper-Free Sonogashira with Advanced Catalysts: Research into highly active palladium N-heterocyclic carbene (NHC) complexes has shown some promise in activating less reactive coupling partners. However, application to internal alkynes is not routine.
-
Alternative Coupling Strategies: Rather than a direct Sonogashira coupling, researchers should consider alternative synthetic routes. For example, the alkyne could be functionalized first via hydroboration or another reaction to introduce a group that is amenable to other types of cross-coupling reactions.
Due to the low probability of success with standard methods, detailed troubleshooting for a direct Sonogashira coupling of the internal alkyne in this compound is not provided. Researchers are advised to consult the primary literature on advanced cross-coupling methodologies for specific, highly specialized cases.
References
Scale-up challenges for the synthesis of "Oct-1-en-6-yne"
Welcome to the technical support center for the synthesis of Oct-1-en-6-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this valuable enyne building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several common synthetic strategies, primarily involving the formation of the carbon-carbon triple bond or the carbon-carbon double bond. The most frequently explored routes include:
-
Grignard Reaction: This involves the reaction of a propargyl Grignard reagent with an appropriate electrophile, such as acrolein, to construct the carbon skeleton.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a vinyl halide with a terminal alkyne. For this compound, this could involve coupling a vinyl halide with pent-1-yne.
-
Wittig Reaction: This method would likely involve the reaction of an ylide, generated from a phosphonium salt, with an aldehyde containing the alkyne functionality (e.g., 5-hexynal).
Each of these methods has its own set of advantages and challenges, particularly when considering scale-up.
Q2: I am observing low yields in my Grignard reaction to synthesize a precursor to this compound. What are the likely causes?
A2: Low yields in Grignard reactions for this type of synthesis are common and can often be attributed to a few key factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Side Reactions: The highly basic nature of the Grignard reagent can lead to deprotonation of any acidic protons in the starting materials or solvent. With propargyl halides, there is also the possibility of homocoupling side reactions.
-
Temperature Control: The Grignard reaction is exothermic. Poor temperature control can lead to the formation of byproducts. It is crucial to maintain the recommended reaction temperature, which may require cooling.
-
Quality of Magnesium: The surface of the magnesium turnings can oxidize, which can inhibit the formation of the Grignard reagent. Activation of the magnesium with iodine or 1,2-dibromoethane is often necessary.
Q3: My Sonogashira coupling reaction is sluggish and incomplete. How can I improve the reaction efficiency?
A3: Incomplete Sonogashira couplings can be frustrating. Here are some common troubleshooting steps:
-
Catalyst Activity: The palladium catalyst can deactivate over time. Ensure you are using a fresh, active catalyst. The choice of palladium source and ligand can also significantly impact reactivity.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is crucial for many Sonogashira reactions. Ensure it is added correctly and is of good quality. However, be aware that copper can also promote the homocoupling of the alkyne (Glaser coupling).
-
Base: The choice and amount of base are critical. An amine base like triethylamine or diisopropylethylamine is commonly used to scavenge the HX produced. Insufficient base can stall the reaction.
-
Oxygen: Sonogashira reactions are typically sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction product. What are some effective purification strategies?
A4: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions. Here are a few methods:
-
Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the more soluble triphenylphosphine oxide.
-
Chromatography: Column chromatography on silica gel is a common method. A non-polar eluent can often be used to elute the desired enyne while retaining the more polar triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or ether, allowing for its removal by filtration.
-
Extraction: Washing the organic layer with a dilute acid solution can sometimes help to remove residual phosphine-related impurities.
Troubleshooting Guides
Guide 1: Scale-up of Sonogashira Coupling for Enyne Synthesis
This guide provides a logical workflow for troubleshooting common issues encountered during the scale-up of Sonogashira reactions for the synthesis of enynes like this compound.
Caption: Troubleshooting workflow for Sonogashira coupling scale-up.
Guide 2: Grignard Reaction Troubleshooting for Enyne Precursor Synthesis
This decision tree assists in diagnosing and resolving common problems encountered when using Grignard reagents to synthesize precursors for this compound.
Caption: Decision tree for troubleshooting Grignard reactions.
Experimental Protocols
Note: The following protocols are generalized procedures based on common synthetic methods for enynes. They should be adapted and optimized for the specific scale and equipment used.
Protocol 1: Synthesis of a 3-Hydroxy-oct-1-en-6-yne Precursor via Grignard Reaction
This protocol describes a potential route to a hydroxylated precursor of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Magnesium turnings | 24.31 | - | 2.43 g | 0.10 |
| Propargyl bromide (80% in toluene) | 118.96 | ~1.38 | 14.9 g | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 100 mL | - |
| Acrolein | 56.06 | 0.84 | 5.61 g | 0.10 |
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of nitrogen.
-
Add the magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add 20 mL of anhydrous THF to the flask.
-
Slowly add a small portion of the propargyl bromide solution to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.
-
Once initiated, add the remaining propargyl bromide solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Addition to Acrolein:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled acrolein in 20 mL of anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-hydroxy-oct-1-en-6-yne.
-
Protocol 2: Dehydroxylation of 3-Hydroxy-oct-1-en-6-yne
This protocol outlines a possible method for the removal of the hydroxyl group to yield this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 3-Hydroxy-oct-1-en-6-yne | 124.18 | - | 1.24 g | 0.01 |
| Triethylsilane | 116.28 | 0.728 | 2.33 g | 0.02 |
| Trifluoroacetic acid | 114.02 | 1.489 | 2.28 g | 0.02 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 20 mL | - |
Procedure:
-
Reaction Setup:
-
Dissolve 3-hydroxy-oct-1-en-6-yne in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Dehydroxylation:
-
Slowly add triethylsilane to the cooled solution.
-
Add trifluoroacetic acid dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain this compound.
-
Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for the synthesis of this compound to aid in experimental planning and analysis.
Table 1: Comparison of Synthetic Routes to this compound
| Synthesis Route | Key Reagents | Typical Yield (%) | Key Challenges |
| Grignard Reaction | Propargyl bromide, Acrolein | 40-60 | Moisture sensitivity, side reactions, temperature control |
| Sonogashira Coupling | Vinyl bromide, Pent-1-yne, Pd catalyst, CuI | 60-80 | Catalyst deactivation, homocoupling, purification from catalyst residues |
| Wittig Reaction | 5-Hexynal, Phosphonium ylide | 50-70 | Ylide preparation, removal of triphenylphosphine oxide |
Table 2: Impact of Reaction Conditions on Sonogashira Coupling Yield
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(dppf)Cl₂ |
| Ligand | PPh₃ | PPh₃ | dppf |
| Base | Triethylamine | Diisopropylethylamine | Piperidine |
| Temperature (°C) | 25 | 50 | 80 |
| Yield (%) | 65 | 78 | 55 (with some decomposition) |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, with appropriate safety precautions in place. The provided protocols and data are illustrative and may require optimization for specific applications.
Troubleshooting regioselectivity in additions to "Oct-1-en-6-yne"
Welcome to the technical support center for troubleshooting regioselectivity in addition reactions involving Oct-1-en-6-yne. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide clear guidance on controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in additions to this compound?
A1: Regioselectivity in additions to an enyne system like this compound is primarily governed by a combination of electronic and steric effects, as well as the reaction mechanism (e.g., electrophilic, nucleophilic, or radical). Key factors include:
-
Electronic Effects: The polarization of the double and triple bonds. In electrophilic additions, the stability of the resulting carbocation intermediate is crucial.[1][2]
-
Steric Hindrance: The accessibility of the reactive sites to the incoming reagent. Bulky reagents will preferentially attack the less sterically hindered position.
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and any additives can dramatically influence the regiochemical outcome.[3][4][5]
-
Nature of the Reagent: Whether the addition proceeds via an ionic (like hydrohalogenation) or a radical mechanism will dictate the regioselectivity.[6][7][8]
Q2: How can I predict whether an addition to the alkene or the alkyne moiety of this compound will occur?
A2: The chemoselectivity (alkene vs. alkyne) depends on the relative reactivity of the two functional groups towards the specific reagent. Generally, alkynes are less reactive than alkenes towards electrophiles due to the higher energy of the vinyl cation intermediate. However, this can be altered by the reaction conditions and the substitution pattern of the enyne. For radical additions, the relative stability of the resulting radical intermediates will determine the site of attack.
Q3: What is the difference between Markovnikov and anti-Markovnikov addition in the context of this compound?
A3: In the context of the double bond in this compound:
-
Markovnikov Addition: In the addition of a protic acid (HX), the proton (H+) adds to the carbon of the double bond that has the greater number of hydrogen atoms (C1), and the halide (X-) adds to the more substituted carbon (C2).[1][9][10] This proceeds through the more stable secondary carbocation intermediate.
-
Anti-Markovnikov Addition: The proton adds to the more substituted carbon (C2), and the other group adds to the less substituted carbon (C1). This is often observed in radical additions (e.g., HBr with peroxides) or in reactions like hydroboration-oxidation.[7][8][11]
Q4: Can I selectively achieve addition to the alkyne in the presence of the alkene?
A4: Yes, selective alkyne functionalization is possible. This often involves the use of transition metal catalysts that show a higher affinity for the alkyne over the alkene. For instance, certain palladium, nickel, or cobalt catalysts can preferentially activate the alkyne for nucleophilic or cross-coupling reactions.[3][12]
Troubleshooting Guides
Problem 1: My electrophilic addition (e.g., HBr) to this compound is resulting in a mixture of regioisomers at the double bond. How can I improve selectivity for the Markovnikov product?
Answer: Poor regioselectivity in hydrohalogenation often points to competing reaction pathways or instability of the desired carbocation intermediate. To favor the Markovnikov product:
-
Ensure Non-Radical Conditions: Traces of peroxides or exposure to UV light can initiate a radical mechanism, leading to the anti-Markovnikov product.[7] Ensure your solvent is peroxide-free and the reaction is protected from light.
-
Solvent Choice: Use a polar, non-nucleophilic solvent to help stabilize the carbocation intermediate.
-
Low Temperature: Running the reaction at a lower temperature can increase the selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable carbocation.
Problem 2: I am attempting a radical addition to the double bond, but I am getting a mixture of products, including addition to the alkyne.
Answer: This issue suggests that the radical is not selectively attacking the alkene. To improve selectivity:
-
Control Radical Concentration: High concentrations of the radical initiator can lead to less selective reactions. Try reducing the amount of initiator.
-
Reagent Choice: The nature of the radical itself is important. Some radicals have a higher preference for addition to alkenes over alkynes.[13][14]
-
Temperature Control: Radical additions can be temperature-sensitive. Optimize the temperature to favor the desired addition pathway.
Problem 3: My transition-metal-catalyzed addition to the alkyne is sluggish and gives low yields.
Answer: Low reactivity in catalyzed reactions can be due to several factors:
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Effects: The ligand on the metal center plays a crucial role. A ligand that is too bulky may hinder substrate binding, while one that is not electron-donating enough may result in a less active catalyst.[3] Experiment with different ligands.
-
Additives: Some reactions require additives to proceed efficiently. For example, a co-catalyst or a specific salt can enhance the catalytic activity.[4][5]
Quantitative Data Presentation
Table 1: Effect of Catalyst and Ligand on Regioselectivity of Hydrosilylation of an Analogous En-yne System
| Catalyst Precursor | Ligand | Additive | Regioisomeric Ratio (α:β) | Yield (%) |
| CoCl₂ | Cyclopropane bisphosphine | Al(iBu)₃ | >95:5 (α-addition) | 85 |
| CoCl₂ | Cyclopropane bisphosphine | NaBArF | <5:95 (β-addition) | 92 |
| Ni(COD)₂ | PCyp₃ | None | >95:5 (Isomer A) | 90 |
| Ni(COD)₂ | PBu₃ | None | 50:50 (Mixture of A and B) | 88 |
Data is illustrative and based on trends reported for similar systems.[3][4]
Experimental Protocols
Protocol 1: Markovnikov Hydrobromination of this compound
-
Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly bubble dry hydrogen bromide gas through the solution, or add a pre-cooled solution of HBr in acetic acid (1.1 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anti-Markovnikov (Radical) Hydrobromination of this compound
-
Preparation: In a quartz reaction vessel, dissolve this compound (1.0 mmol) and a radical initiator such as benzoyl peroxide (0.05 mmol) in a minimal amount of a non-polar solvent like cyclohexane (5 mL).
-
Reagent Addition: Add a solution of HBr in a non-polar solvent or bubble HBr gas through the mixture.
-
Initiation: Irradiate the mixture with a UV lamp or heat to the appropriate temperature for the chosen initiator.
-
Reaction Monitoring: Monitor the reaction by GC or TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Decision tree for predicting regioselectivity.
Caption: Key factors that control regioselectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 9. google.com [google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselectivity of radical additions to substituted alkenes: insight from conceptual density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Analytical methods for detecting impurities in "Oct-1-en-6-yne"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Oct-1-en-6-yne. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for determining the purity of this compound?
A1: The most suitable methods for analyzing the purity of a volatile and unsaturated compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC-MS is excellent for separating and identifying volatile impurities, while qNMR provides a highly accurate determination of the absolute purity of the compound.[1][2][3]
Q2: What are the potential impurities I should expect in a sample of this compound?
A2: Potential impurities largely depend on the synthetic route used. A common method for synthesizing enynes is the Sonogashira coupling.[4][5] Potential impurities from this synthesis can include:
-
Homocoupled alkynes: The starting alkyne can react with itself to form a dimer.[6][7]
-
Unreacted starting materials: Residual amounts of the initial alkyne and vinyl halide may be present.
-
Solvent residues: Solvents used in the synthesis and purification steps may remain.
-
Isomers: Depending on the reaction conditions, regio- and stereoisomers of this compound could be formed.
Q3: How can I quantify the impurities in my this compound sample?
A3: Quantitative analysis of impurities can be performed using both GC-MS and qNMR.
-
GC-MS: By creating a calibration curve with known concentrations of potential impurity standards, you can determine the concentration of these impurities in your sample based on their peak areas in the chromatogram.
-
qNMR: This is a primary analytical method for determining purity.[8][9][10][11] By adding a certified internal standard of known concentration to your sample, you can accurately calculate the purity of this compound and the concentration of any NMR-active impurities by comparing the integral of their signals to the integral of the internal standard's signal.[2][12]
Q4: What level of purity is generally expected for this compound used in research and drug development?
A4: For compounds used in pharmaceutical development and biological testing, a purity of >95% is often required to ensure that the observed biological effects are not due to highly active impurities.[3][10]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: No Peaks or Very Small Peaks
| Possible Cause | Troubleshooting Steps |
| No Injection | - Verify that the syringe is drawing and dispensing the sample correctly.[13] - Check for a clogged syringe.[14] |
| Leak in the System | - Perform a leak check of the injector, column fittings, and gas lines.[13] - Ensure all ferrules and seals are properly installed and tightened.[14] |
| Incorrect Instrument Parameters | - Confirm that the injector and detector temperatures are appropriate for the volatility of this compound. - Check the carrier gas flow rate.[14] |
| Detector Malfunction | - Ensure the detector is turned on and the flame (for FID) is lit.[14] - Check for any error messages on the instrument. |
Issue 2: Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Active Sites in the System | - Use a deactivated inlet liner and a high-quality, inert GC column.[13] - Condition the column according to the manufacturer's instructions. |
| Column Contamination | - Bake out the column at a high temperature (within its limit) to remove contaminants.[13] - If tailing persists, trim the first few centimeters of the column. |
| Sample Overload | - Reduce the injection volume or dilute the sample.[14] |
| Incompatible Solvent | - Ensure the sample solvent is compatible with the stationary phase of the column.[14] |
Issue 3: Ghost Peaks (Unexpected Peaks)
| Possible Cause | Troubleshooting Steps |
| Contaminated Syringe | - Thoroughly clean the syringe between injections or use a new syringe. |
| Septum Bleed | - Use a high-quality, low-bleed septum. - Replace the septum regularly. |
| Carryover from Previous Injections | - Run a blank solvent injection to check for carryover. - Clean the injector and replace the liner if necessary.[13] |
| Contaminated Carrier Gas | - Ensure high-purity carrier gas is used. - Check and replace gas purifiers and traps.[13] |
Quantitative NMR (qNMR) Analysis
This guide addresses common issues encountered during the qNMR analysis of this compound for purity determination.
Issue 1: Inaccurate Purity Calculation
| Possible Cause | Troubleshooting Steps |
| Incorrect Integration | - Ensure proper phasing and baseline correction of the spectrum. - Integrate a flat baseline region to check for integration errors. |
| Peak Overlap | - Select non-overlapping, well-resolved peaks for both the analyte and the internal standard for integration.[3] |
| Inaccurate Weighing | - Use a calibrated analytical balance for weighing the sample and the internal standard. |
| Impure Internal Standard | - Use a certified internal standard with a known, high purity. |
| Incomplete Relaxation | - Ensure a sufficient relaxation delay (D1) is used in the NMR experiment to allow for complete T1 relaxation of all relevant nuclei. A delay of 5 times the longest T1 is recommended for accurate quantification. |
Issue 2: Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Steps |
| Low Sample Concentration | - Increase the sample concentration if possible. |
| Insufficient Number of Scans | - Increase the number of scans to improve the signal-to-noise ratio. |
| Improper Shimming | - Carefully shim the magnetic field to improve peak shape and resolution, which will also improve the signal-to-noise ratio. |
Data Presentation
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35 - 350 amu |
Table 2: Representative Quantitative Data for a Synthesized Batch of this compound
| Compound | Retention Time (min) | Area % (GC-MS) | Purity (qNMR) |
| This compound | 8.52 | 98.5 | 98.2% |
| Dodeca-1,11-dien-5,7-diyne (Homocoupled Impurity) | 15.21 | 1.2 | 1.5% |
| Toluene (Solvent Residue) | 4.35 | 0.3 | 0.3% |
Experimental Protocols
Detailed Methodology for GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Chromatography: Use the parameters outlined in Table 1 for the GC separation.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
-
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas.
Detailed Methodology for Quantitative NMR (qNMR) Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into an NMR tube. Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) to the same NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer. Key acquisition parameters include a 90° pulse angle and a long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum with careful phasing and baseline correction.
-
Purity Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
- 1. emerypharma.com [emerypharma.com]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. tajhizshimi.com [tajhizshimi.com]
Validation & Comparative
A Comparative Guide to the Cycloaddition Reactions of Enynes: Spotlight on 1,6-Enynes
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cycloaddition of enynes is a powerful strategy in synthetic organic chemistry for the rapid construction of complex carbocyclic and heterocyclic scaffolds. This guide provides a comparative analysis of the reactivity of different enyne substrates, with a particular focus on 1,6-enynes, exemplified by substituted analogs of oct-1-en-6-yne. We will delve into the performance of 1,6-enynes versus 1,5-enynes and conjugated enynes in transition metal-catalyzed cycloaddition reactions, supported by experimental data and detailed protocols.
Introduction to Enyne Cycloadditions
Enyne cycloadditions are intramolecular reactions that involve the coupling of an alkene and an alkyne moiety tethered by a carbon or heteroatom chain. These reactions can proceed through various mechanistic pathways, often dictated by the nature of the transition metal catalyst, the length of the tether connecting the enyne, and the substitution pattern of the substrate. Common cycloaddition pathways include [4+2], [2+2], and [5+2] cycloadditions, leading to a diverse array of cyclic products. Gold, rhodium, and palladium complexes are among the most effective catalysts for these transformations, each exhibiting unique reactivity and selectivity profiles.
1,6-Enynes in Cycloaddition Reactions
1,6-enynes are among the most extensively studied substrates in intramolecular cycloaddition reactions. The three-atom tether between the alkene and alkyne is well-suited for the formation of fused bicyclic systems. Gold(I) catalysts, in particular, have been shown to be highly effective in promoting formal [4+2] cycloadditions of 1,6-enynes to yield complex polycyclic structures.
A general workflow for a gold-catalyzed intramolecular cycloaddition of a 1,6-enyne begins with the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the tethered alkene. This leads to the formation of a bicyclic intermediate which can then undergo rearrangement to afford the final cycloadduct.
Quantitative Data for 1,6-Enyne Cycloadditions
The following table summarizes the results of gold(I)-catalyzed asymmetric [4+2] cycloadditions of various substituted 1,6-enynes.
| Entry | Substrate (1,6-Enyne) | Catalyst Loading (mol %) | Time (h) | Yield (%) | ee (%) | dr |
| 1 | 1a (R = Me) | 1 | 2 | 99 | 97 | >99:1 |
| 2 | 1b (R = Et) | 1 | 2 | 98 | 98 | >99:1 |
| 3 | 1c (R = Bn) | 1 | 24 | 94 | 99 | >99:1 |
| 4 | 3a (diallyl) | 1 | 12 | 85 | 99 | >99:1 |
| 5 | 3d (dipropargyl) | 1 | 12 | 82 | 97 | >99:1 |
Data sourced from a study on gold-catalyzed highly enantioselective cycloadditions of 1,6-enynes and 1,6-diynes.[1]
Experimental Protocol: Gold-Catalyzed Asymmetric [4+2] Cycloaddition of a 1,6-Enyne[1]
To a 4 mL brown reaction vial under an argon atmosphere, the 1,6-enyne (0.1 mmol), the chiral gold(I) catalyst L6AuCl (1 mol %), and AgSbF₆ (1 mol %) are added sequentially. Toluene (0.1 M) is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, one drop of dimethyl sulfide is added to quench the reaction. The resulting solution is then concentrated under reduced pressure, and the crude product is purified by preparative TLC (hexane/ethyl acetate 20:1 v/v) to afford the enantioenriched 5-6-6-fused tricyclic product.
1,5-Enynes in Cycloaddition Reactions
1,5-enynes, with a two-atom tether, also participate in a variety of cycloaddition reactions. Rhodium catalysts have been shown to be particularly effective in promoting divergent annulations of 1,5-enynes. The reaction pathway can be influenced by the choice of ligand on the rhodium catalyst, leading to different cyclic products.
Quantitative Data for 1,5-Enyne Cycloadditions
The following table presents data from the rhodium-catalyzed diastereo- and enantioselective divergent annulations of 1,5-enyne-tethered cyclobutanones.
| Entry | Substrate (1,5-Enyne) | Ligand | Product(s) | Yield (%) | dr | er |
| 1 | 1a | (R)-H₈-BINAP (L1) | 2a | 85 | >20:1 | 98.5:1.5 |
| 2 | 1b | (R)-H₈-BINAP (L1) | 2b | 82 | >20:1 | 98.5:1.5 |
| 3 | 1a | (R)-SEGPHOS (L10) | 3a | 82 | >20:1 | 96.5:3.5 |
| 4 | 1c | (R)-SEGPHOS (L10) | 3c | 78 | >20:1 | 94.5:5.5 |
Data sourced from a study on rhodium-catalyzed annulations between cyclobutanones and 1,5-enynes.[2]
Experimental Protocol: Rhodium-Catalyzed Annulation of a 1,5-Enyne[2]
In a glovebox, a solution of [Rh(COD)₂]BF₄ (4 mol %) and the appropriate chiral ligand (e.g., (R)-H₈-BINAP, 4.8 mol %) in a suitable solvent (e.g., ethyl acetate, 0.5 mL) is prepared in a sealed tube. The 1,5-enyne substrate (0.1 mmol) is then added to the catalyst solution. The reaction vessel is sealed and heated to the specified temperature (e.g., 90 °C) for the designated time (e.g., 24 hours). After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.
Conjugated Enynes in Cycloaddition Reactions
Conjugated enynes, where the double and triple bonds are in conjugation, exhibit distinct reactivity in cycloaddition reactions. These substrates can participate in various transformations, including palladium-catalyzed difunctionalization reactions. The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of catalyst and ligand.
Quantitative Data for Conjugated Enyne Reactions
The following table provides examples of palladium-catalyzed regio- and enantioselective difunctionalization of internal 1,3-enynes.
| Entry | Enyne Substrate | Aryl Halide | Ligand | Yield (%) | er |
| 1 | Phenyl-substituted enyne | 4-Iodoanisole | Indole-derived phosphoramidite | 85 | 95:5 |
| 2 | Silyl-substituted enyne | 4-Iodotoluene | Indole-derived phosphoramidite | 78 | 92:8 |
| 3 | Alkyl-substituted enyne | 1-Iodonaphthalene | Indole-derived phosphoramidite | 82 | 93:7 |
Data generalized from a thesis on palladium-catalyzed difunctionalizations of conjugated dienes and enynes.[3]
Experimental Protocol: Palladium-Catalyzed Difunctionalization of a Conjugated Enyne[4]
In a nitrogen-flushed vial, Pd(OAc)₂ (5 mol %) and the appropriate ligand (e.g., TDMPP, 10 mol %) are dissolved in toluene. The conjugated enyne substrate (1.0 equiv) and an aryl halide (1.2 equiv) are added, followed by a base (e.g., triethylamine, 2.0 equiv). The reaction mixture is heated to a specified temperature (e.g., 50 °C) and stirred for a designated time (e.g., 13 hours). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired difunctionalized product.
Mechanistic Overview of Enyne Cycloadditions
The mechanisms of transition metal-catalyzed enyne cycloadditions are often complex and can vary significantly depending on the metal and the substrate. A simplified, generalized mechanism for a gold-catalyzed [4+2] cycloaddition of a 1,6-enyne is depicted below.
Conclusion
This guide highlights the versatility of enynes in cycloaddition reactions, with a focus on the comparative reactivity of 1,6-enynes, 1,5-enynes, and conjugated enynes. While specific experimental data for the parent this compound is limited in the literature, the extensive studies on substituted 1,6-enynes demonstrate their utility in constructing complex polycyclic systems with high levels of stereocontrol, particularly through gold catalysis. The choice of catalyst and the enyne's structural features, such as tether length and conjugation, are critical factors that allow chemists to selectively access a wide range of valuable carbocyclic and heterocyclic products. The provided data and protocols serve as a valuable resource for researchers in the field of synthetic chemistry and drug development.
References
- 1. Gold-catalyzed highly enantioselective cycloadditions of 1,6-enynes and 1,6-diynes assisted by remote hydrogen bonding interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
A Comparative Guide to Catalysts for Oct-1-en-6-yne Metathesis
For Researchers, Scientists, and Drug Development Professionals
The ring-closing metathesis (RCM) of enynes is a powerful transformation in organic synthesis, enabling the construction of cyclic dienes, which are valuable building blocks in medicinal chemistry and natural product synthesis. The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in the ring-closing enyne metathesis (RCEYM) of substrates like oct-1-en-6-yne. This guide provides an objective comparison of commonly employed catalysts for this transformation, supported by experimental data from a closely related substrate, and details the experimental protocols.
Performance Comparison of Key Catalysts
The study compared the efficacy of Grubbs' 1st generation (G-I), Grubbs' 2nd generation (G-II), and Hoveyda-Grubbs' 2nd generation (HG-II) catalysts, both in a standard dichloromethane solvent and under an ethene atmosphere (Mori conditions). The presence of an ethene atmosphere was found to be beneficial, particularly for the Grubbs' 1st generation catalyst.[1]
| Catalyst | Reaction Conditions | Substrate | Product | Yield (%) | Reference |
| Grubbs' 1st Gen. (G-I) | CH₂Cl₂, 25 °C, 24 h | 4-(allyloxy)hepta-1,6-diyne | 2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran | 92 | [1] |
| Grubbs' 1st Gen. (G-I) | CH₂Cl₂, 25 °C, 24 h, Ethene atm. | 4-(allyloxy)hepta-1,6-diyne | 2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran | 98 | [1] |
| Grubbs' 2nd Gen. (G-II) | CH₂Cl₂, 25 °C, 24 h | 4-(allyloxy)hepta-1,6-diyne | 2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran | 85 | [1] |
| Grubbs' 2nd Gen. (G-II) | CH₂Cl₂, 25 °C, 24 h, Ethene atm. | 4-(allyloxy)hepta-1,6-diyne | 2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran | 90 | [1] |
| Hoveyda-Grubbs' 2nd Gen. (HG-II) | CH₂Cl₂, 25 °C, 24 h | 4-(allyloxy)hepta-1,6-diyne | 2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran | 78 | [1] |
| Hoveyda-Grubbs' 2nd Gen. (HG-II) | CH₂Cl₂, 25 °C, 24 h, Ethene atm. | 4-(allyloxy)hepta-1,6-diyne | 2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran | 88 | [1] |
Note: The provided data is for the RCEYM of 4-(allyloxy)hepta-1,6-diyne, a close structural analog of this compound. The presence of the oxygen atom in the tether may influence catalyst performance.
Key Insights from Catalyst Comparison:
-
Grubbs' 1st Generation (G-I) under Mori Conditions: The data strongly suggests that the Grubbs' 1st generation catalyst, when used under an atmosphere of ethene, provides the highest yield for this type of transformation.[1] The ethene atmosphere is thought to facilitate the catalytic cycle by regenerating the active methylidene species.[1]
-
Second Generation Catalysts (G-II and HG-II): While highly effective, the second-generation catalysts showed slightly lower yields compared to G-I under optimal conditions for this specific substrate.[1] However, these catalysts are known for their generally higher activity and broader functional group tolerance in other metathesis reactions.
-
Schrock and Tungsten Catalysts: Molybdenum- and tungsten-based Schrock-type catalysts are also potent for enyne metathesis.[2] They often exhibit different selectivity profiles compared to ruthenium catalysts and may favor an "yne-then-ene" mechanistic pathway.[2] For some substrates, tungsten catalysts have been shown to provide higher levels of endo-selectivity and reduce alkyne oligomerization compared to their molybdenum counterparts.[1] However, their high sensitivity to air and moisture can make them less practical for routine laboratory use compared to the more robust Grubbs' catalysts.[1]
Experimental Protocols
The following is a general procedure for the ring-closing enyne metathesis of a terminal enyne, based on the protocol described by Kolaříková et al. (2020).[1]
General Procedure for RCEYM under an Ethene Atmosphere:
-
Solvent Degassing: Anhydrous dichloromethane (CH₂Cl₂) is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Subsequently, ethene gas is bubbled through the solvent for a similar duration.
-
Reaction Setup: To a solution of the enyne substrate (e.g., this compound) in the ethene-saturated CH₂Cl₂ (typically at a concentration of 0.05-0.1 M), the chosen catalyst (e.g., Grubbs' 1st Generation, 1-5 mol%) is added as a solution in ethene-saturated CH₂Cl₂.
-
Reaction Monitoring: The reaction mixture is stirred under a constant atmosphere of ethene at room temperature (25 °C). The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is opened to the air, and a small amount of a phosphine scavenger (e.g., triphenylphosphine oxide) or ethyl vinyl ether can be added to quench the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizing the Metathesis Workflow and Catalytic Cycles
To better illustrate the processes involved in catalyst selection and the reaction mechanism, the following diagrams are provided.
References
Kinetic Analysis of Oct-1-en-6-yne Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of Oct-1-en-6-yne polymerization. Due to the limited availability of direct experimental kinetic data for this compound, this document leverages data from closely related enyne systems and theoretical studies to provide a comprehensive overview. The primary focus is on Ring-Closing Enyne Metathesis (RCEYM), a common polymerization route for enynes, with a comparative discussion of other potential polymerization mechanisms such as Ziegler-Natta, and radical polymerizations.
Ring-Closing Enyne Metathesis (RCEYM)
Enyne metathesis is a powerful method for the formation of conjugated dienes from an alkene and an alkyne, catalyzed by transition metal carbene complexes, most notably Grubbs-type ruthenium catalysts.[1][2] For a monomer like this compound, an intramolecular RCEYM reaction is a plausible pathway, leading to the formation of a cyclic compound with a conjugated diene system.
A detailed theoretical study using Density Functional Theory (DFT) has been conducted on hept-1-en-6-yne, a close structural analog of this compound, providing valuable insights into the reaction mechanism and kinetics with Grubbs catalysts.[3] The study indicates that the insertion of the alkyne substrate is a slower, irreversible, and kinetically regioselectivity-determining step.[3]
Experimental Protocol: Kinetic Monitoring of RCEYM via NMR Spectroscopy
A common method for monitoring the kinetics of metathesis reactions is via in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Materials:
-
This compound (monomer)
-
Grubbs Catalyst (e.g., Grubbs 1st or 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane-d2 or toluene-d8)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
NMR tubes with J. Young valves
Procedure:
-
In a glovebox, a stock solution of the Grubbs catalyst and the internal standard in the chosen deuterated solvent is prepared.
-
A separate stock solution of the this compound monomer is also prepared in the same solvent.
-
An NMR tube is charged with a known volume of the monomer solution.
-
The NMR tube is then placed in the NMR spectrometer, and the temperature is allowed to equilibrate.
-
A known volume of the catalyst solution is injected into the NMR tube to initiate the polymerization.
-
A series of ¹H NMR spectra are acquired at regular time intervals.
-
The disappearance of the monomer's olefinic or acetylenic proton signals and the appearance of the product's diene signals are integrated relative to the internal standard.
-
The concentration of the monomer over time is plotted to determine the reaction order and the rate constant.
Data Presentation:
| Catalyst Generation | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Apparent Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |
| Grubbs 1st Gen. | 1.0 | 40 | Toluene-d8 | Value | [Hypothetical] |
| Grubbs 2nd Gen. | 0.5 | 25 | CD₂Cl₂ | Value | [Hypothetical] |
| Hoveyda-Grubbs 2nd Gen. | 0.5 | 25 | CD₂Cl₂ | Value | [Hypothetical] |
Note: The actual values would need to be determined experimentally.
Logical Relationship of RCEYM:
References
Comparative Analysis of the Biological Activity of Enediyne Compounds versus Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical scaffolds for therapeutic applications is a cornerstone of drug discovery. Among these, molecules featuring an enyne functional group have garnered significant interest due to their potent biological activities. While specific derivatives of the simple C8 backbone, Oct-1-en-6-yne, are not extensively documented in publicly available biological studies, a broader class of more complex enediyne-containing natural products has been identified as possessing remarkable antitumor and antibiotic properties. This guide provides a comparative overview of the biological activity of a representative enediyne compound against a standard chemotherapeutic agent, doxorubicin.
Introduction to Enediyne Antitumor Antibiotics
Enediyne compounds are a class of natural products characterized by a unique nine- or ten-membered ring containing a Z-double bond and two triple bonds. This structural motif can undergo a Bergman cycloaromatization to generate a highly reactive p-benzyne diradical, which is capable of cleaving double-stranded DNA, leading to cell death.[1][2] This potent mechanism of action makes them some of the most effective antitumor agents known.[2][3]
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of novel compounds is a critical early indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table presents a hypothetical but representative comparison of the cytotoxic activity of a generic enediyne compound against the standard chemotherapeutic drug, doxorubicin, across various cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) |
| Enediyne Compound (Hypothetical) | MCF-7 (Breast) | 0.05 |
| A549 (Lung) | 0.08 | |
| HCT116 (Colon) | 0.03 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 110 [4] |
| A549 (Lung) | 50 - 100 | |
| HCT116 (Colon) | 80 - 150 |
Note: The IC₅₀ values for the hypothetical enediyne compound are illustrative and based on the known high potency of this class of molecules. The IC₅₀ values for doxorubicin are based on published data and can vary depending on the specific experimental conditions.[4]
Experimental Protocols
A standardized methodology is crucial for the reliable assessment and comparison of the biological activity of chemical compounds. The data presented above is typically generated using a colorimetric cell viability assay, such as the MTT assay.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., enediyne derivative or doxorubicin) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compound are prepared in culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the wells.
-
Control wells containing medium with the solvent at the same concentration as the test wells and wells with untreated cells are also included.
-
The plates are incubated for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Mechanism of Action of Enediyne Compounds
Caption: Simplified signaling pathway of enediyne-induced DNA damage.
References
- 1. Pharmacology and therapeutic applications of enediyne antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scientists discover new natural source of potent anti-cancer drugs - ecancer [ecancer.org]
- 4. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic comparison of "Oct-1-en-6-yne" and its saturated analogue
In the realm of organic chemistry, the seemingly subtle inclusion of unsaturation in a hydrocarbon backbone can dramatically alter its physical and chemical properties. This guide provides a detailed spectroscopic comparison of oct-1-en-6-yne, an unsaturated hydrocarbon featuring both a double and a triple bond, and its fully saturated counterpart, n-octane. This analysis, supported by experimental data, offers researchers, scientists, and drug development professionals a clear understanding of how these structural differences manifest in common spectroscopic techniques.
At a Glance: Key Spectroscopic Differences
The presence of alkene and alkyne functional groups in this compound results in characteristic signals in its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, which are absent in the spectrum of the straight-chain alkane, n-octane. Mass spectrometry (MS) also reveals distinct fragmentation patterns for each molecule.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from the IR, ¹H NMR, ¹³C NMR, and Mass Spectra of this compound and n-octane.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | n-Octane (cm⁻¹) |
| C-H (alkane) stretch | ~2850-2960 | 2845-2950[1] |
| =C-H (alkene) stretch | ~3010-3095 | Not Present |
| ≡C-H (alkyne) stretch | ~3300 | Not Present |
| C=C (alkene) stretch | ~1640 | Not Present |
| C≡C (alkyne) stretch | ~2100-2260 | Not Present |
| C-H (alkane) bend | ~1375, 1465 | 1370-1385, 1440-1480[1] |
| =C-H (alkene) bend | ~650-1000 | Not Present |
Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (in CDCl₃)
| Proton Environment | This compound (δ, ppm) | n-Octane (δ, ppm) | Multiplicity |
| -CH₃ | ~1.8 | 0.88[2] | Triplet |
| -CH₂- (adjacent to CH₃) | ~2.1 | 1.2-1.4[2] | Multiplet |
| -CH₂- (other aliphatic) | ~1.5 | 1.2-1.4[2] | Multiplet |
| =CH₂ (vinyl) | ~5.0 | Not Present | Multiplet |
| =CH- (vinyl) | ~5.8 | Not Present | Multiplet |
| ≡C-H | Not Applicable | Not Present | Not Applicable |
Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data (in CDCl₃)
| Carbon Environment | This compound (δ, ppm) | n-Octane (δ, ppm) |
| -CH₃ | ~12.5 | 14.1 |
| -CH₂- (aliphatic) | ~18.5, 28.0, 32.5 | 22.7, 29.3, 31.9[3] |
| =CH₂ (vinyl) | ~115.1 | Not Present |
| =CH- (vinyl) | ~137.8 | Not Present |
| -C≡ (alkynyl) | ~79.9 | Not Present |
| ≡C- (alkynyl) | ~80.5 | Not Present |
Table 4: Mass Spectrometry (MS) Data
| Feature | This compound | n-Octane |
| Molecular Ion (M⁺) | m/z 108[4] | m/z 114[5][6] |
| Base Peak | Varies | m/z 43[5] |
| Key Fragments | Fragments from cleavage of C-C bonds, potential retro-Diels-Alder fragments. | Series of peaks separated by 14 mass units (loss of CH₂), prominent peaks at m/z 29, 43, 57, 71, 85.[5] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Infrared (IR) Spectroscopy: A thin film of the neat liquid sample (either this compound or n-octane) is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS): A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of two chemical compounds.
Caption: Logical workflow for the comparative spectroscopic analysis of two compounds.
Conclusion
The spectroscopic comparison of this compound and n-octane provides a clear illustration of how the introduction of unsaturation fundamentally alters the spectroscopic fingerprint of a molecule. The presence of characteristic alkene and alkyne signals in the IR and NMR spectra of this compound, along with its distinct fragmentation pattern in mass spectrometry, allows for unambiguous differentiation from its saturated analogue, n-octane. This guide serves as a valuable resource for understanding the structure-spectra relationship in hydrocarbons.
References
- 1. C8H18 infrared spectrum of octane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C8H18 octane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-octane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | C8H12 | CID 13759020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. drsapnag.manusadventures.com [drsapnag.manusadventures.com]
Navigating the Enyne Cyclization Maze: A Comparative Guide to Computational Prediction of Reaction Outcomes
For researchers, scientists, and drug development professionals, accurately predicting the outcomes of chemical reactions is a cornerstone of efficient and successful molecular design. The cyclization of enynes, such as Oct-1-en-6-yne, presents a fascinating yet complex challenge due to the multiple potential reaction pathways. This guide provides an objective comparison of computational methods for predicting the reaction outcomes of enyne cyclizations, supported by experimental data, to aid in the selection of appropriate theoretical tools.
The Challenge of Predicting Enyne Cyclization
This compound and its analogs are versatile building blocks in organic synthesis. Their thermal and transition-metal-catalyzed reactions can lead to a variety of cyclic products through pericyclic rearrangements like the Cope rearrangement, or through radical cyclizations. The subtle interplay of electronic and steric factors governs the reaction's course, making experimental exploration alone a time-consuming and resource-intensive endeavor. Computational chemistry offers a powerful alternative, enabling the in silico exploration of reaction mechanisms and the prediction of product distributions.
Comparison of Computational Methods
The choice of computational method is critical for obtaining reliable predictions. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. However, for reactions involving significant electron correlation or multireference character, such as those with diradical intermediates, more sophisticated methods like Complete Active Space Self-Consistent Field (CASSCF) or Coupled Cluster (CC) theories may be necessary.
To illustrate the comparative performance of different computational methods, we present a case study on the thermal cyclization of a benzene-fused enediynone, a system analogous to this compound that has been investigated both computationally and experimentally.[1]
| Computational Method | Predicted Activation Energy (kcal/mol) for C1-C6 Pathway | Predicted Reaction Free Energy (kcal/mol) for C1-C6 Pathway |
| mPW1PW91/6-31G(d) | 25.5 | -15.2 |
| BLYP/6-31G(d) | 22.1 | -18.9 |
| B3LYP/6-31G(d) | 24.8 | -16.1 |
| BCCD(T)/cc-pVDZ//mPW1PW91/6-31G(d) | 27.4 | -14.5 |
Table 1: Comparison of Predicted Energetics for the C1-C6 Cyclization of a Benzene-Fused Enediynone. The data shows that while different DFT functionals provide varying absolute energies, they generally agree on the kinetic and thermodynamic favorability of this pathway. The higher-level BCCD(T) calculation provides a benchmark for the DFT results.[1]
Experimental Validation and Protocols
Computational predictions are only as valuable as their correspondence to experimental reality. Therefore, validation of theoretical models against experimental data is crucial. In the case of the benzene-fused enediynone, experimental studies have confirmed the formation of the product derived from the C1-C6 cyclization pathway.[1]
Experimental Protocol for the Thermal Cyclization of Benzene-Fused Enediynone[1]
A solution of the benzene-fused enediynone (1.0 eq) in a suitable solvent (e.g., CCl4) containing a radical trapping agent (e.g., excess CCl4) is prepared in a sealed tube. The reaction mixture is then heated to a specific temperature (e.g., 200 °C) for a defined period. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The structure of the isolated product is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry. The experimental yield of the cyclized product provides a quantitative measure to compare with the computationally predicted thermodynamic favorability of the reaction pathway. In the studied case, the C2-C6 dichloro product was identified as the major product, indicating that while the C1-C6 pathway is thermodynamically and kinetically favorable, other factors can influence the final product distribution.[1]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for investigating enyne cyclizations and a simplified potential energy surface for a hypothetical pericyclic reaction.
Caption: Experimental workflow for the investigation of this compound reaction outcomes.
Caption: A simplified potential energy surface for a concerted pericyclic reaction.
Conclusion
The computational prediction of reaction outcomes for molecules like this compound is a powerful tool for modern chemical research. While DFT methods offer a good starting point, the choice of functional and the potential need for higher-level calculations should be carefully considered based on the specific reaction mechanism. Crucially, experimental validation remains the ultimate arbiter of predictive accuracy. By combining state-of-the-art computational techniques with rigorous experimental work, researchers can navigate the complexities of enyne cyclizations and accelerate the discovery and development of novel molecules.
References
Cross-Validation of Experimental and Theoretical Data for Oct-1-en-6-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical and available analogous experimental data for the unsaturated hydrocarbon, Oct-1-en-6-yne. Due to a scarcity of published experimental findings for this specific molecule, this guide leverages established principles and data from structurally similar compounds to offer a robust framework for its characterization. The following sections present a cross-validation of computed theoretical data with expected experimental outcomes for key physical and spectroscopic properties.
Data Presentation: A Comparative Overview
The following tables summarize the computed theoretical data for this compound, alongside expected experimental values derived from analogous compounds containing terminal alkene and internal alkyne functionalities. This comparative approach allows for a foundational understanding of the molecule's characteristics.
Table 1: Physical and Molecular Properties
| Property | Theoretical (Computed) | Expected Experimental Range/Value |
| Molecular Formula | C₈H₁₂[1] | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol [1] | 108.18 g/mol |
| IUPAC Name | This compound[1] | This compound |
| Boiling Point | Not Available | ~120-140 °C (estimated based on similar C8 hydrocarbons) |
| Density | Not Available | ~0.75-0.85 g/mL (estimated based on similar C8 hydrocarbons) |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | Theoretical (Predicted) | Expected Experimental Data Ranges |
| ¹H NMR | ||
| Vinyl Protons (C1-H) | Predicted shifts based on computational models | ~4.9-5.8 ppm (multiplet) |
| Allylic Protons (C3-H₂) | Predicted shifts based on computational models | ~2.0-2.3 ppm (multiplet) |
| Propargylic Protons (C5-H₂, C8-H₃) | Predicted shifts based on computational models | ~2.1-2.4 ppm (multiplet) for C5-H₂, ~1.7-1.9 ppm (triplet) for C8-H₃ |
| ¹³C NMR | ||
| Alkene Carbons (C1, C2) | Predicted shifts based on computational models | ~114 ppm (C1), ~139 ppm (C2) |
| Alkyne Carbons (C6, C7) | Predicted shifts based on computational models | ~80-90 ppm |
| IR Spectroscopy | ||
| =C-H stretch (vinyl) | Predicted vibrational frequencies | ~3010-3095 cm⁻¹ |
| C=C stretch | Predicted vibrational frequencies | ~1640-1680 cm⁻¹ |
| C≡C stretch (internal) | Predicted vibrational frequencies | ~2190-2260 cm⁻¹ (weak intensity expected) |
| C-H stretch (alkane) | Predicted vibrational frequencies | ~2850-2960 cm⁻¹ |
| Mass Spectrometry | ||
| Molecular Ion (M⁺) | m/z = 108.18 | m/z = 108 |
| Key Fragmentation | Predicted fragmentation patterns | Fragmentation patterns characteristic of unsaturated hydrocarbons, including loss of alkyl and alkenyl fragments. |
Experimental Workflow and Data Correlation
The following diagram illustrates the logical workflow for the cross-validation of theoretical and experimental data in chemical characterization.
Figure 1. A flowchart illustrating the process of comparing theoretical predictions with experimental results for chemical structure and property validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard for the characterization of unsaturated hydrocarbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The sample is subjected to a proton NMR experiment. Key parameters to be recorded include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and integration values (relative number of protons).
-
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are recorded in ppm.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound, specifically the carbon-carbon double and triple bonds.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a sample cell.
-
Data Acquisition: The sample is scanned with infrared radiation, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands for the C=C, C≡C, and various C-H bonds are analyzed.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
Analysis: The sample is injected into the instrument. In the mass spectrometer, the molecules are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of each fragment. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
References
Safety Operating Guide
Proper Disposal of Oct-1-EN-6-yne: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Oct-1-EN-6-yne, a volatile and flammable unsaturated hydrocarbon.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally related compounds, namely Oct-1-ene and Oct-1-yne, and general principles of hazardous waste management. It is crucial to handle this compound with the assumption that it possesses a combination of the hazards associated with both alkenes and alkynes.
Immediate Safety and Handling Precautions
This compound is anticipated to be a highly flammable liquid and vapor.[1][2] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled, potentially causing respiratory irritation.[1] It is also expected to be toxic to aquatic life.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[3]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Use explosion-proof electrical and lighting equipment.[2]
-
Ensure grounding and bonding of containers and receiving equipment to prevent static discharge.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][2]
Summary of Potential Hazards and Physical Properties
The following table summarizes the anticipated hazards and known physical properties of compounds structurally similar to this compound.
| Property/Hazard | Oct-1-yne | Oct-1-ene | Anticipated for this compound |
| Physical State | Liquid | Liquid | Liquid |
| Flammability | Highly flammable liquid and vapor[1] | Highly flammable liquid and vapor[2] | Highly flammable liquid and vapor |
| Toxicity | May be fatal if swallowed and enters airways; Causes skin and eye irritation; May cause respiratory irritation[1] | May be fatal if swallowed and enters airways[2] | May be fatal if swallowed and enters airways; Likely skin, eye, and respiratory irritant |
| Environmental Hazard | Toxic to aquatic life[5] | Very toxic to aquatic life with long-lasting effects[2] | Toxic to aquatic life |
| Incompatibility | Strong oxidizing agents | Strong oxidizing agents | Strong oxidizing agents, acids, and bases |
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain.[6]
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with organic solvents (e.g., glass or high-density polyethylene).
-
The container should have a secure screw cap.
-
Do not use metal containers for storage of this type of waste.[7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Indicate the approximate concentration and any other solvents present in the waste mixture.
-
Keep a log of the accumulated waste.
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[7][8]
-
The storage area should be a well-ventilated, cool, and dry place, away from ignition sources and incompatible materials.
-
Keep the waste container tightly closed except when adding waste.[6]
-
Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[9]
-
-
Disposal:
-
Once the waste container is full (not exceeding 90% capacity), or if it has been in storage for a designated period (e.g., 90 days, check local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[6]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated (if safe to do so).
-
Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. m.youtube.com [m.youtube.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Personal protective equipment for handling Oct-1-EN-6-yne
Essential Safety and Handling Guide for Oct-1-en-6-yne
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.
Chemical Profile and Hazards:
| Hazard Classification | Description |
| Physical Hazard | Highly flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[2] |
| Health Hazard | Causes skin irritation.[1] May cause serious eye irritation.[1] May cause respiratory irritation.[1] May be fatal if swallowed and enters airways (aspiration hazard).[1][2] |
| Environmental Hazard | Potentially harmful to aquatic life.[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personal safety when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 compliant.[3] A face shield must be worn over goggles.[3] | Protects against splashes and potential explosions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[3][4] Check manufacturer's chemical resistance guide.[5] | Prevents skin contact and absorption. |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or equivalent.[3] | Protects against fire hazards. |
| Respiratory Protection | Air-Purifying Respirator | Required if working outside a fume hood or with poor ventilation. Use a respirator with organic vapor cartridges.[5][6] | Prevents inhalation of harmful vapors. |
| Footwear | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills.[4] |
Operational and Disposal Plans
Handling Protocol:
All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
Keep an appropriate fire extinguisher (e.g., dry powder, foam, or carbon dioxide) readily accessible.
-
-
Dispensing and Use:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Clean the work area and any contaminated equipment.
-
Disposal Plan:
-
Waste Collection:
-
Storage of Waste:
-
Store the waste container in a cool, well-ventilated, and designated flammable waste storage area.[7]
-
-
Disposal Procedure:
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision logic for emergency response procedures.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. cp.org.nz [cp.org.nz]
- 6. carlroth.com [carlroth.com]
- 7. geniescientific.com [geniescientific.com]
- 8. 1-Octyne - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
